molecular formula C27H39FN8O6S B12409784 FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

Cat. No.: B12409784
M. Wt: 622.7 g/mol
InChI Key: WASXVJZZPMVOOY-NRFANRHFSA-N
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Description

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is a useful research compound. Its molecular formula is C27H39FN8O6S and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H39FN8O6S

Molecular Weight

622.7 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]propanamide

InChI

InChI=1S/C27H39FN8O6S/c1-18(37)32-21(24(38)31-9-3-11-41-13-15-42-14-12-40-10-2-8-29)17-43-27-33-22-23(34-26(30)35-25(22)39)36(27)16-19-4-6-20(28)7-5-19/h4-7,21H,2-3,8-17,29H2,1H3,(H,31,38)(H,32,37)(H3,30,34,35,39)/t21-/m0/s1

InChI Key

WASXVJZZPMVOOY-NRFANRHFSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN

Origin of Product

United States

Foundational & Exploratory

The AUTAC Platform: p-Fluorobenzylguanine as a Warhead for Selective Autophagy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of p-fluorobenzylguanine (FBnG) as a functional warhead in the AUTAC (Autophagy-Targeting Chimera) platform.

Executive Summary

While the ubiquitin-proteasome system (UPS) has been successfully harnessed by PROTACs to degrade soluble proteins, it remains limited in handling large protein aggregates, complex organelles, and non-proteinaceous debris. The next frontier in Targeted Protein Degradation (TPD) is the hijacking of selective autophagy .

At the core of this emerging technology is p-fluorobenzylguanine (FBnG) .[1] Unlike non-specific autophagy inducers (e.g., Rapamycin), FBnG acts as a "guanylation mimic," a specific molecular tag that tricks the cell into recognizing a target protein as damaged or foreign, thereby triggering K63-linked polyubiquitination and subsequent lysosomal degradation.[2] This guide dissects the mechanism, application, and validation protocols for FBnG-based degraders.

The Chemical Basis: Why p-Fluorobenzylguanine?

The Biological Inspiration: S-Guanylation

The design of FBnG is bio-inspired by a specific post-translational modification (PTM) known as S-guanylation .[2][3] During bacterial invasion (e.g., Group A Streptococcus), the host cell generates 8-nitro-cGMP , a reactive nucleotide that covalently modifies cysteine residues on the bacterial surface.

  • The Signal: This "S-guanylation" serves as a "damage/danger" barcode.

  • The Response: The cell’s innate immunity machinery recognizes this tag and recruits E3 ubiquitin ligases (such as RNF166 ) to assemble K63-linked ubiquitin chains , marking the target for selective autophagy (xenophagy).

The Synthetic Mimic: FBnG

The native 8-nitro-cGMP is chemically unstable and difficult to conjugate. Researchers (specifically Arimoto et al.) developed p-fluorobenzylguanine (FBnG) as a stable, synthetic analogue.

  • Structure-Activity Relationship (SAR): The para-fluorine substitution on the benzyl ring enhances metabolic stability and binding affinity compared to the native nitro-group, while retaining the specific electronic profile required to be recognized by the S-guanylation sensing machinery.

  • Mechanism of Action: When an AUTAC molecule (containing FBnG) binds to a Target of Interest (TOI), the FBnG moiety is displayed on the protein surface. The cell perceives this as an S-guanylated cysteine, triggering the recruitment of E3 ligases and the autophagy cascade.[4]

Mechanism of Action: The AUTAC Pathway

The power of FBnG lies in its ability to induce K63-linked ubiquitination , which is distinct from the K48-linked chains induced by PROTACs.[5]

The Signaling Cascade
  • Binding: The AUTAC molecule binds the TOI via its ligand and displays the FBnG tag.[1]

  • Recognition: The FBnG tag recruits specific E3 ubiquitin ligases (e.g., RNF166, though context-dependent).

  • Ubiquitination: The E3 ligase catalyzes the formation of K63-polyubiquitin chains on the TOI.

  • Receptor Recruitment: The autophagy receptor p62 (SQSTM1) binds the K63-Ub chain via its UBA domain.

  • Engulfment: p62 binds to LC3-II on the nascent phagophore membrane.

  • Degradation: The phagophore closes to form an autophagosome, fuses with a lysosome, and the TOI is degraded by cathepsins.

Visualization of the Pathway

AUTAC_Mechanism AUTAC AUTAC Molecule (Ligand-Linker-FBnG) Complex TOI-AUTAC Complex (FBnG Displayed) AUTAC->Complex Binds TOI TOI Target Protein (TOI) TOI->Complex E3 E3 Ligase (e.g., RNF166) Complex->E3 Recruits via FBnG Tag K63 K63-Polyubiquitin Chain Complex->K63 Tagged E3->K63 Catalyzes Ub Transfer p62 Autophagy Receptor (p62/SQSTM1) K63->p62 Recruits Phagophore Phagophore (LC3-II) p62->Phagophore Binds LC3-II Lysosome Lysosomal Degradation Phagophore->Lysosome Fusion

Caption: Figure 1. The AUTAC mechanism.[1][2][5][6][7][8][9][10][11][][13] The FBnG warhead mimics S-guanylation, recruiting E3 ligases to install K63-linked ubiquitin chains, which are recognized by p62 for autophagic clearance.

Comparison: AUTAC vs. PROTAC[3][5][6][11][12]

Understanding the distinction between these two modalities is critical for experimental design.

FeaturePROTAC (Proteolysis-Targeting Chimera)AUTAC (Autophagy-Targeting Chimera)
Warhead E3 Ligase Ligand (e.g., Thalidomide, VHL-1)p-Fluorobenzylguanine (FBnG)
Ubiquitin Linkage K48-linked (Proteasomal signal)K63-linked (Autophagic signal)
Degradation Machinery 26S ProteasomeLysosome
Target Scope Soluble proteins onlySoluble proteins, Aggregates, Mitochondria
Cellular Location Nucleus & CytoplasmPredominantly Cytoplasm (Lysosome-dependent)
Kinetics Fast (Hours)Slower (Hours to Days)

Experimental Protocols for Validation

To validate FBnG-mediated autophagy, one must prove that degradation is lysosome-dependent and ubiquitin-mediated .

Protocol A: Validation of Degradation Mechanism

Objective: Confirm that the target is degraded via the lysosome and not the proteasome.

  • Cell Culture: Seed HeLa or HEK293T cells in 6-well plates.

  • Treatment Groups:

    • Vehicle (DMSO)

    • AUTAC (10 µM)

    • AUTAC + Bafilomycin A1 (100 nM) [Lysosome Inhibitor]

    • AUTAC + Epoxomicin (100 nM) [Proteasome Inhibitor]

  • Incubation: Treat cells for 24–48 hours.

  • Lysis & Western Blot: Lyse cells in RIPA buffer. Blot for the Target Protein (TOI) and GAPDH (loading control).

  • Analysis:

    • Success Criteria: Degradation should be blocked by Bafilomycin A1 but not by Epoxomicin.

Protocol B: K63-Linkage Specificity Assay

Objective: Verify that FBnG induces K63-linked ubiquitination (the hallmark of autophagy) rather than K48.

  • Transfection: Transfect cells with the Target Protein (Flag-tagged) and HA-tagged Ubiquitin mutants:

    • HA-Ub-WT (Wild Type)

    • HA-Ub-K48R (Cannot form K48 chains)

    • HA-Ub-K63R (Cannot form K63 chains)

  • Treatment: Treat with AUTAC (10 µM) for 12 hours.

  • Immunoprecipitation (IP): IP the Target Protein using anti-Flag beads.

  • Western Blot: Blot with anti-HA to visualize ubiquitin chains.

  • Analysis:

    • Success Criteria: A smear of high-molecular-weight ubiquitin should be visible in WT and K48R samples, but significantly reduced in K63R samples , confirming the chains are K63-linked.

Protocol C: Autophagic Flux Visualization (LC3 Turnover)

Objective: Visualize the recruitment of the target to autophagosomes.

  • Transfection: Co-express GFP-LC3 (autophagosome marker) and mCherry-Target.

  • Treatment: Treat with AUTAC (10 µM) for 24 hours.

  • Imaging: Use Confocal Microscopy.

  • Analysis:

    • Look for colocalization (yellow puncta) of GFP-LC3 and mCherry-Target.

    • Note: Use Bafilomycin A1 for the last 4 hours to prevent lysosomal degradation of the GFP signal, allowing for easier accumulation and visualization of autophagosomes.

Strategic Applications in Drug Development

Degrading "Undruggable" Aggregates

Standard PROTACs fail to degrade large protein aggregates (e.g., Tau tangles, Huntingtin) because the proteasome has a narrow entrance channel. FBnG-based AUTACs can engulf entire aggregates via the phagophore, making them ideal for neurodegenerative disease research.

Mitophagy (Organelle Degradation)

By conjugating FBnG to a mitochondrial ligand (e.g., a TSPO ligand), researchers can induce selective mitophagy .[13] This clears dysfunctional mitochondria, which is therapeutic in metabolic disorders and aging.

Visualization of Therapeutic Logic

Applications cluster_Targets Therapeutic Targets FBnG p-Fluorobenzylguanine (Warhead) Aggregates Protein Aggregates (Tau, Alpha-Synuclein) FBnG->Aggregates Clearance via Macroautophagy Mitochondria Dysfunctional Mitochondria FBnG->Mitochondria Clearance via Mitophagy Cytosolic Cytosolic Proteins (MetAP2, FKBP12) FBnG->Cytosolic Clearance via Selective Autophagy

Caption: Figure 2.[11][14] Therapeutic scope of FBnG-based degraders. Unlike PROTACs, AUTACs can target large organelles and insoluble aggregates.[8]

References

  • Takahashi, D., et al. (2019). "AUTACs: Cargo-Specific Degraders Using Selective Autophagy." Molecular Cell.

  • Arimoto, H., et al. (2020). "Targeting Selective Autophagy by AUTAC Degraders."[15] Autophagy.

  • Ji, C.H., et al. (2022). "The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system."[6] Nature Communications.

  • VerPlank, J.J.S., et al. (2019). "Ubiquitin-Proteasome System vs. Autophagy: A Technical Comparison." Cell.

Sources

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 supplier and catalog number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FBnG-(Cys-acetamide)-CH2-PEG3-Amine for AUTAC Development

Executive Summary

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 (CAS: 2241669-84-9) is a specialized functional linker-tag conjugate used in the synthesis of AUTACs (Autophagy-Targeting Chimeras) . Unlike PROTACs, which utilize the ubiquitin-proteasome system (UPS), AUTACs harness the autophagy-lysosome pathway to degrade cellular debris, organelles (mitophagy), and protein aggregates.

The core of this molecule is the FBnG (p-fluorobenzylguanine) moiety, a guanine derivative that mimics S-guanylation—a post-translational modification signaling "danger" or "damage" to the cell.[1][2] This signal recruits the autophagy receptor p62/SQSTM1 , triggering K63-linked polyubiquitination and subsequent engulfment by autophagosomes.[3][4]

This guide details the chemical properties, mechanism of action, and experimental protocols for utilizing this reagent to develop novel targeted degraders.[4]

Technical Specifications & Supply Chain

Product Identity
PropertyDetail
Chemical Name FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2
CAS Number 2241669-84-9
Molecular Weight ~622.71 Da (varies slightly by salt form)
Formula C₂₇H₃₉FN₈O₆S
Solubility DMSO (≥ 50 mg/mL), DMF; Low solubility in water/PBS without cosolvents.
Purity Grade ≥ 95% (HPLC) recommended for biological assays.
Validated Suppliers & Catalog Numbers

Researchers should prioritize suppliers providing NMR/HPLC validation to ensure the integrity of the guanine moiety, which is sensitive to oxidation.[4]

SupplierCatalog NumberPack SizesLink
MedChemExpress (MCE) HY-150408 5mg, 10mg, 25mg
Sigma-Aldrich 2241669-84-9 (Search via CAS)Custom/Bulk
Biorbyt orb1685491 Various

Note: The compound is often listed under "AUTAC Linkers" or "Degrader Building Blocks".[4]

Mechanism of Action: The AUTAC Pathway

The efficacy of FBnG-based degraders relies on the cellular recognition of the guanine tag.[4] Unlike PROTACs that recruit E3 ligases (e.g., CRBN, VHL), FBnG mimics an endogenous "Eat Me" signal.[4]

Signaling Cascade
  • S-Guanylation Mimicry: The FBnG moiety chemically resembles 8-nitro-cGMP or S-guanylated proteins, which are markers of oxidative stress or bacterial invasion.

  • p62 Recruitment: The tag is recognized by the C-terminal domain of p62 (SQSTM1) .

  • K63-Polyubiquitination: p62 recruitment promotes the local assembly of K63-linked ubiquitin chains on the target surface.[4]

  • Autophagy Induction: The ubiquitinated cargo is tethered to LC3-II on the phagophore membrane, leading to lysosomal degradation.[4]

Pathway Visualization

AUTAC_Mechanism AUTAC AUTAC Molecule (FBnG-Linker-Ligand) Complex POI-AUTAC Complex AUTAC->Complex Binds POI POI Protein of Interest (Mitochondria/Aggregate) POI->Complex p62 p62/SQSTM1 Recruitment Complex->p62 FBnG Tag Recognition Ub K63-Polyubiquitination p62->Ub Signaling Phagophore LC3-II Binding (Phagophore) Ub->Phagophore Cargo Sequestration Lysosome Lysosomal Degradation Phagophore->Lysosome Fusion

Figure 1: The AUTAC-mediated degradation pathway.[1] The FBnG tag recruits p62, triggering selective autophagy (xenophagy-like) of the target.

Experimental Protocol: Synthesis of an AUTAC Degrader

This protocol describes the conjugation of FBnG-(Cys-acetamide)-PEG3-Amine to a target ligand containing a carboxylic acid (e.g., a derivative of a small molecule inhibitor).

Pre-requisites
  • Reagent A: FBnG-(Cys-acetamide)-CH2-PEG3-NH2 (Amine functionalized).[5][6][7]

  • Reagent B: Target Ligand-COOH (Carboxylic acid functionalized).[4]

  • Coupling Agents: HATU or PyBOP.[4]

  • Base: DIPEA (N,N-Diisopropylethylamine).[4]

  • Solvent: Anhydrous DMF or DMSO.[4]

Step-by-Step Synthesis Workflow
  • Activation:

    • Dissolve Reagent B (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[4]

    • Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Conjugation:

    • Add Reagent A (FBnG-PEG3-Amine, 1.0–1.1 equiv) directly to the reaction mixture.

    • Flush the vial with Nitrogen/Argon to prevent oxidation of the FBnG guanine moiety.[4]

    • Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: Ligand + 622.7 - H₂O).

  • Purification:

    • Quench: Add a small volume of water or 10% MeOH.[4]

    • Isolation: Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid TFA if the ligand is acid-sensitive; however, FBnG is generally stable in 0.1% TFA).[4]

    • Lyophilization: Freeze-dry fractions immediately to obtain the final AUTAC powder.[4]

  • Storage:

    • Store the final conjugate at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles to maintain the integrity of the fluorobenzylguanine ring.[4]

Critical Considerations & Troubleshooting

  • Linker Length: The PEG3 linker provided in this catalog number (HY-150408) is standard.[4] However, if degradation efficiency is low, steric hindrance may be the cause.[4] Consider analogs with PEG5 or rigid alkyl chains, though these often require custom synthesis.[4]

  • Negative Controls: Always synthesize a "Guanine-less" control (e.g., using a simple Benzyl-PEG3-Amine) to prove that degradation is driven by the FBnG tag and not the ligand binding alone.

  • Mitochondrial Targeting: This specific linker system was validated in the development of AUTAC4 , which targets the mitochondrial protein TSPO.[4] When targeting organelle turnover (mitophagy), higher concentrations (10–50 µM) and longer incubation times (24–48h) are often required compared to proteasomal degraders.[4]

References

  • Takahashi, D., et al. (2019). "AUTACs: Cargo-Specific Degraders Using Selective Autophagy."[4] Molecular Cell, 76(5), 797-810.[4]

  • MedChemExpress. "FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 Product Datasheet."

  • Arimoto, H., et al. (2020). "Chemical Biology of Autophagy: Targeting and Regulation."[4] Current Opinion in Chemical Biology, 59, 1-9.[4]

  • Pei, J., et al. (2021). "Emerging Technologies for Targeted Protein Degradation."[4] Journal of Medicinal Chemistry, 64(1), 27-50.[4]

Sources

Beyond the Proteasome: A Technical Guide to Targeted Protein Degradation via Autophagy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the Ubiquitin-Proteasome System (UPS) has revolutionized drug discovery via PROTACs, it faces inherent limitations: the proteasome barrel is too narrow for protein aggregates, organelles, or complex non-protein structures. This guide details the technical implementation of Targeted Protein Degradation (TPD) via Autophagy , a mechanism that hijacks the lysosomal pathway to degrade "undruggable" macro-targets. We focus on the three primary modalities: AUTACs (Autophagy-Targeting Chimeras), ATTECs (Autophagosome-Tethering Compounds), and AUTOTACs .[1][2][3]

Part 1: The Paradigm Shift – Why Autophagy?

The proteasome is a protease complex designed for unfolding and degrading single polypeptide chains. In contrast, the autophagosome is a double-membrane vesicle capable of engulfing large cytosolic cargos (0.5–1.5 µm in diameter).

Mechanistic Divergence
  • PROTAC (UPS): Recruits E3 ligase

    
     K48-linked polyubiquitin 
    
    
    
    26S Proteasome.
  • Autophagy TPD: Recruits Autophagy Receptors (p62/SQSTM1 or LC3)

    
     Autophagosome engulfment 
    
    
    
    Lysosomal hydrolysis.[4]

Key Technical Advantage: Autophagy-based degraders are the only viable TPD strategy for clearing protein aggregates (e.g., mutant Huntingtin, Tau tangles) and dysfunctional organelles (mitophagy), which are sterically incompatible with the proteasome.

Part 2: Modalities and Mechanisms[2][5]

We categorize autophagy degraders into three distinct classes based on their recruitment mechanism.

AUTAC (Autophagy-Targeting Chimera)[1][2][4][6][7]
  • Mechanism: Uses a degradation tag mimicking S-guanylation (specifically an 8-nitro-cGMP derivative).

  • Pathway: The tag triggers K63-linked polyubiquitination (distinct from the K48 linkage in PROTACs).[1][4][5] This specific ubiquitin chain is recognized by the selective autophagy receptor p62/SQSTM1 , which then bridges the cargo to LC3 on the forming autophagosome.[1][4]

  • Critical Insight: The "warhead" (POI binder) and the guanine tag are connected via a linker. Unlike PROTACs, the linker length in AUTACs often requires less rigidity, but solubility is a frequent challenge due to the lipophilicity of the guanine derivative.

ATTEC (Autophagosome-Tethering Compound)[1][2][3][9][10]
  • Mechanism: Functions as a "molecular glue" that directly tethers the Protein of Interest (POI) to LC3 (Microtubule-associated protein 1A/1B-light chain 3), bypassing the ubiquitination step entirely.

  • Pathway: Direct interaction with the LIR (LC3-Interacting Region) docking site or lipidated LC3 on the phagophore membrane.

  • Critical Insight: Because ATTECs do not rely on E3 ligases or ubiquitin availability, they are effective in cellular contexts where the ubiquitination machinery is downregulated or dysfunctional.

AUTOTAC (Auto-Targeting Chimera)[1][2][4][6][7]
  • Mechanism: A heterobifunctional molecule that binds the POI and directly targets the ZZ domain of p62/SQSTM1 .[2]

  • Pathway: Binding induces a conformational change in p62, promoting its oligomerization and activation, which subsequently recruits LC3.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways of AUTAC and ATTEC.

Autophagy_TPD_Mechanism cluster_0 AUTAC Pathway cluster_1 ATTEC Pathway cluster_2 Degradation AUTAC AUTAC Molecule POI_1 Target Protein AUTAC->POI_1 Binds K63_Ub K63-PolyUb AUTAC->K63_Ub Induces Tagging p62 p62/SQSTM1 K63_Ub->p62 Recruits Phagophore Autophagosome Formation p62->Phagophore ATTEC ATTEC Glue POI_2 Target Protein ATTEC->POI_2 Binds LC3 LC3-II (Lipidated) ATTEC->LC3 Direct Tether LC3->Phagophore Lysosome Lysosomal Fusion & Hydrolysis Phagophore->Lysosome

Caption: Comparative flow of AUTAC (Ubiquitin/p62-dependent) vs. ATTEC (Direct LC3 tethering) leading to lysosomal degradation.[2][6][7]

Part 3: Comparative Analysis of Degraders

FeaturePROTAC (Reference)AUTACATTEC
Primary Machinery 26S ProteasomeLysosomeLysosome
Recruitment Tag E3 Ligase Binder (CRBN/VHL)8-Nitro-cGMP (Guanine)LC3 Binder
Ubiquitin Dependence Essential (K48)Essential (K63)Independent
Target Scope Soluble ProteinsProteins, Aggregates, OrganellesProteins, Lipids, Aggregates
Size Limit Small (<200 kDa)Large (Micrometers)Large (Micrometers)
Key Limitation "Hook Effect"; Proteasome capSolubility; Tag stabilityBinding affinity to LC3

Part 4: Experimental Workflow & Protocols

To establish a valid autophagy-degrader platform, you must prove three things: Target Engagement , Degradation , and Mechanism Specificity .

Phase 1: Design and Synthesis
  • Linker Strategy: Unlike PROTACs, where linker length is critical for ternary complex stability, autophagy degraders often tolerate longer linkers (PEG3-PEG11). However, the hydrophobicity of the guanine tag in AUTACs often requires PEG linkers to maintain water solubility.

  • Warhead Selection: Standard small molecule inhibitors with known IC50s are used.

Phase 2: Validation Protocol (The "Flux" Check)

A common error is confusing degradation with simple solubility changes. You must use Autophagic Flux Assays .

Step-by-Step Protocol:

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • Degrader (Dose Response: 0.1 µM – 10 µM)

    • Degrader + Bafilomycin A1 (10 nM) or Chloroquine (50 µM).

    • Rationale: Bafilomycin A1 inhibits vacuolar H+-ATPase, preventing lysosomal acidification. If the degrader works via autophagy, adding Bafilomycin A1 should rescue the protein levels (prevent degradation).

  • Western Blot Analysis:

    • Blot 1: Target Protein (POI).[5][8]

    • Blot 2: LC3B . Look for the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound). An increase in LC3-II indicates autophagosome formation.

    • Blot 3: p62 . p62 is degraded during autophagy.[4][9][10] A successful AUTAC should decrease p62 levels alongside the POI.

  • Interpretation:

    • Success: POI decreases with degrader; POI levels recover with Bafilomycin A1.

    • Failure: POI decreases, but Bafilomycin A1 has no effect (suggests off-target toxicity or proteasomal degradation).

Phase 3: Genetic Confirmation (The "Gold Standard")

Chemical inhibitors can be "dirty." Validate using CRISPR/Cas9 knockouts of essential autophagy genes: ATG5 or ATG7 .

  • Protocol: Treat WT and ATG5-/- cells with the degrader.

  • Result: Degradation should be abolished in ATG5-/- cells.

Visualization: Experimental Logic Flow

Workflow_Logic cluster_analysis Analysis Phase Start Synthesize Degrader (AUTAC/ATTEC) CellTreat Treat Cells (Dose Response) Start->CellTreat WB Western Blot: POI, LC3, p62 CellTreat->WB Rescue Rescue Assay: + Bafilomycin A1 CellTreat->Rescue Decision POI Levels Reduced? WB->Decision MechCheck Rescued by BafA1? Rescue->MechCheck Decision->MechCheck Yes Conclusion_Fail Artifact or Proteasomal Decision->Conclusion_Fail No Conclusion_Success Confirmed: Autophagic Degradation MechCheck->Conclusion_Success Yes MechCheck->Conclusion_Fail No

Caption: Logic gate for validating autophagy-mediated degradation. Rescue by lysosomal inhibitors is the critical checkpoint.

Part 5: Troubleshooting & Optimization

Expert Insight: The most common failure mode in AUTAC development is cellular permeability . The guanine tag is polar, but the linkers can make the molecule large and "greasy."

  • The "Hook Effect": Just like PROTACs, high concentrations of AUTAC/ATTEC can saturate the POI and the Autophagy Receptor separately, preventing the formation of the ternary complex.

    • Solution: Always perform a bell-shaped dose-response curve. Do not assume "more is better."

  • Cytotoxicity: 8-nitro-cGMP derivatives can be cytotoxic at high concentrations.

    • Check: Perform a CellTiter-Glo assay alongside degradation assays to ensure protein loss isn't due to cell death.

  • Solubility: If the compound precipitates in media:

    • Solution: Switch to a more hydrophilic linker (e.g., PEG chains) or rigidify the linker to reduce entropic penalty, though this is harder to predict than in PROTACs.

References

  • Arimoto, H. et al. (2019).[11][12] AUTACs: Cargo-Specific Degraders Using Selective Autophagy.[6] Molecular Cell. [Link]

  • Ding, C. et al. (2019). Harnessing autophagy to clear mutant huntingtin with small molecules (ATTECs). Nature. [Link]

  • Kwon, Y.T. et al. (2022). Targeting protein degradation via the autophagy-lysosome pathway (AUTOTAC).[1][2][4][5][7] Nature Communications. [Link]

  • Takahashi, D. et al. (2020).[1] Targeting selective autophagy by AUTAC degraders. Autophagy. [Link]

  • Klionsky, D.J. et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. [Link][10][13]

Sources

Methodological & Application

Application Notes & Protocols: Inducing Mitophagy in HeLa Cells Using AUTAC4

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Abstract

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a host of pathologies, including neurodegenerative diseases and cancer.[1] Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key mechanism for maintaining mitochondrial homeostasis.[2] This guide provides a comprehensive protocol for utilizing AUTAC4, a novel mitochondria-targeting Autophagy-Targeting Chimera (AUTAC), to specifically induce mitophagy in HeLa cells.[3] We will delve into the mechanism of AUTAC4, provide detailed step-by-step protocols for its application and validation, and offer expert insights to ensure experimental success.

The AUTAC4 Mechanism: Hijacking Autophagy for Mitochondrial Clearance

AUTAC4 is a heterobifunctional molecule designed to tag mitochondria for autophagic degradation.[4] It is comprised of two key moieties connected by a flexible linker:

  • A Mitochondria-Targeting Ligand: A 2-phenylindole-3-glyoxyamide ligand that binds to the translocator protein (TSPO) located on the outer mitochondrial membrane (OMM).

  • A Degradation Tag: A p-fluorobenzyl guanine (FBnG) tag that, once localized to the mitochondrial surface, mimics a signal for autophagic recognition.[5]

Upon binding to TSPO, AUTAC4 presents the guanine tag on the mitochondrial surface. This induces K63-linked polyubiquitination of mitochondrial proteins in a process that is notably independent of the canonical PINK1/Parkin pathway.[4][6] Autophagy receptors, such as p62/SQSTM1, recognize these K63-polyubiquitin chains, thereby recruiting the core autophagy machinery to form an autophagosome around the targeted mitochondrion.[5] Fusion of the autophagosome with a lysosome leads to the degradation and recycling of the mitochondrial components.[5] This targeted degradation of damaged or fragmented mitochondria can restore cellular bioenergetics, such as mitochondrial membrane potential and ATP production.[4][7]

AUTAC4_Mechanism cluster_Mito Mitochondrion cluster_AUTAC cluster_Autophagy Autophagy Machinery OMM Outer Mitochondrial Membrane (OMM) TSPO TSPO Ub K63-linked Polyubiquitination TSPO->Ub 2. Tag Presentation & Ubiquitination AUTAC4 AUTAC4 AUTAC4->TSPO 1. Binding Ligand TSPO Ligand AUTAC4->Ligand Tag Guanine Tag AUTAC4->Tag p62 p62/SQSTM1 (Autophagy Receptor) Autophagosome Autophagosome Formation p62->Autophagosome 4. Engulfment Lysosome Lysosome Autophagosome->Lysosome 5. Fusion Mitophagosome Mitophagosome (Degradation) Ub->p62 3. Receptor Recruitment Workflow cluster_Analysis Analysis A 1. Seed HeLa Cells in 6-well plate B 2. Incubate for 24h (allow cells to adhere) A->B C 3. Treat Cells (Vehicle, AUTAC4, Pos. Control) B->C D 4. Incubate for 24-72h C->D E 5. Harvest & Lyse Cells D->E F 6a. Western Blot (TOM20, LC3, GAPDH) E->F Protein Analysis G 6b. Fluorescence Microscopy (e.g., mito-Keima) E->G Imaging Analysis H 7. Quantify Results (Densitometry / Image Analysis) F->H G->H

Figure 2: Experimental workflow for AUTAC4-induced mitophagy.

References

  • Takahashi D, Arimoto H. Targeting selective autophagy by AUTAC degraders. Autophagy. 2020;16(4):765-766. Available from: [Link]

  • R&D Systems. AUTAC4 | Active Degraders. R&D Systems. Available from: [Link]

  • Adriaenssens E. Mitophagy experiments. protocols.io. Published 2023-07-04. Available from: [Link]

  • Padman BS, Nguyen TN, Uoselis L, et al. Artificial targeting of autophagy components to mitochondria reveals both conventional and unconventional mitophagy pathways. Autophagy. 2022;18(12):2897-2909. Available from: [Link]

  • Sun N, Yun J, Liu J, et al. Mitophagy is primarily due to alternative autophagy and requires the MAPK1 and MAPK14 signaling pathways. Sci Rep. 2015;5:10235. Available from: [Link]

Sources

how to use FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation and Live-Cell Labeling using FBnG-PEG3-Amine Linkers

Executive Summary

The molecule FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 (hereafter referred to as FBnG-PEG3-Amine ) is a high-performance chemical building block used to synthesize custom probes for SNAP-tag fusion proteins .

Unlike simple Benzylguanine (BG) derivatives, this molecule incorporates 4-fluorobenzylguanine (FBnG) , a variant often exhibiting superior kinetics and steric properties for specific intracellular applications, such as AUTACs (Autophagy-Targeting Chimeras) . The primary amine (-NH₂) terminus serves as a universal handle, allowing researchers to conjugate this SNAP-tag ligand to any molecule containing an activated ester (e.g., NHS-ester), such as fluorophores, drugs, or E3 ligase ligands.

This guide covers two distinct phases:

  • Chemical Synthesis: Conjugating the FBnG-PEG3-Amine to a payload.

  • Biological Application: Using the synthesized probe in live cell culture.[1]

Mechanism of Action

The utility of FBnG-PEG3-Amine relies on the specific reaction between the FBnG moiety and the SNAP-tag enzyme (a mutant of human O⁶-alkylguanine-DNA alkyltransferase).

  • Entry: The synthesized probe (FBnG-Linker-Payload) permeates the cell membrane (payload dependent).

  • Recognition: The SNAP-tag enzyme recognizes the 4-fluorobenzylguanine.

  • Covalent Transfer: The enzyme transfers the benzyl group (carrying the linker and payload) to a reactive cysteine residue within its active site, releasing free guanine. This forms an irreversible covalent bond.[2]

SNAP_Mechanism Probe FBnG-Linker-Payload Complex Transition State Probe->Complex Diffusion SNAP SNAP-tag Protein (Cys-Active Site) SNAP->Complex Binding Result Labeled Protein (SNAP-Linker-Payload) Complex->Result Benzyl Transfer Guanine Free Guanine (Byproduct) Complex->Guanine Release

Figure 1: Mechanism of SNAP-tag labeling using FBnG derivatives.[2] The reaction is irreversible and highly specific.

Phase 1: Probe Synthesis (Bioconjugation)

Critical Note: You cannot simply add the raw FBnG-PEG3-Amine to cells to achieve labeling. You must first react the amine with your target payload (e.g., a Fluorophore-NHS ester).

Materials Required
  • FBnG-PEG3-Amine (1–5 mg)

  • Target Payload: NHS-ester activated molecule (e.g., TMR-NHS, Taxol-NHS, or Thalidomide-NHS).

  • Solvent: Anhydrous DMSO or DMF.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Purification: HPLC (C18 column) or Silica Gel Chromatography.

Protocol: NHS-Ester Conjugation
  • Dissolution: Dissolve the FBnG-PEG3-Amine in anhydrous DMSO to a concentration of 50 mM.

  • Reaction Mix:

    • In a microcentrifuge tube, mix the FBnG-PEG3-Amine (1 equivalent) with the Target-NHS ester (1.1 equivalents).

    • Add DIPEA (3 equivalents) to ensure the amine remains deprotonated.

    • Example: To 10 µL of FBnG-Amine (50 mM), add 11 µL of Target-NHS (50 mM) and 1 µL of DIPEA.

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 2–4 hours in the dark (if light-sensitive).

  • Quenching (Optional): Add 5 equivalents of Tris-buffer (pH 8.0) or ethanolamine to quench unreacted NHS esters.

  • Purification (Crucial):

    • For Cell Culture: Unreacted FBnG-Amine will compete for the SNAP-tag but will not label it with the payload. Unreacted Fluorophore-NHS will cause high background.

    • Method: Purify via semi-prep HPLC (Water/Acetonitrile gradient + 0.1% TFA). Collect the product peak.

    • Lyophilization: Freeze-dry the purified fraction to obtain the final powder.

Phase 2: Live Cell Labeling Protocol

This protocol assumes you have successfully synthesized and purified your probe (e.g., FBnG-PEG3-Fluorophore ).

Experimental Setup
  • Cell Line: HeLa, HEK293, or U2OS stably or transiently expressing a SNAP-tag fusion protein (e.g., SNAP-Mito, SNAP-H2B).

  • Culture Media: DMEM or RPMI + 10% FBS.

  • Imaging Media: Phenol-red free media (e.g., FluoroBrite™) or HBSS.

Step-by-Step Protocol

1. Preparation (Day 0-1)

  • Seed cells on glass-bottom dishes (confocal) or clear-bottom plates.

  • Ensure cells are 50–70% confluent at the time of labeling.

  • Transfection (if necessary): Transfect with SNAP-tag plasmid 24 hours prior to labeling using Lipofectamine or PEI.

2. Probe Preparation (Day 2)

  • Stock Solution: Dissolve the synthesized FBnG-Probe in high-quality DMSO to make a 1 mM stock . Store at -20°C.

  • Working Solution: Dilute the stock into warm culture media to a final concentration of 1–10 µM .

    • Note: 1 µM is usually sufficient for high-affinity probes. 5–10 µM may be needed for rapid pulse-labeling (15 min).

3. Labeling Incubation

  • Aspirate the growth medium from the cells.

  • Add the Working Solution (FBnG-Probe in media) to the cells.

  • Incubate at 37°C / 5% CO₂ for 30–60 minutes .

    • Tip: For intracellular targets, 30 mins is standard. For surface targets, 15 mins at RT is often sufficient.

4. Washing (Critical for Signal-to-Noise)

  • Aspirate the labeling solution.

  • Wash 1: Add fresh complete media (containing serum). Incubate for 15 minutes at 37°C.

    • Why? This "wash-out" incubation allows unbound probe to diffuse back out of the cells.

  • Wash 2: Aspirate and replace with fresh media. Incubate another 15 minutes at 37°C.

  • Wash 3: Rinse twice with warm PBS or Imaging Media.

5. Imaging

  • Replace final wash with Phenol-red free Imaging Media.

  • Proceed to live-cell microscopy immediately.

Advanced Application: AUTACs

The specific structure FBnG-(Cys-acetamide) is heavily referenced in the context of AUTACs (Autophagy-Targeting Chimeras).

If your "Payload" is a guanine-derivative or an autophagy-recruiting tag (like a phenylindole), the workflow changes slightly:

  • Goal: Degradation of the SNAP-tagged protein (or organelle, e.g., Mitochondria).

  • Protocol Modification:

    • Follow the labeling protocol above.

    • After washing, incubate cells for 8–24 hours .

    • Monitor protein levels via Western Blot or fluorescence loss (if the SNAP-protein was also fluorescently tagged, e.g., GFP-SNAP).

Data & Troubleshooting Guide

Comparative Kinetics
Substrate TypeApprox. Rate Constant (

)
PermeabilityRecommended Conc.
Benzylguanine (BG)

High1–5 µM
4-Fluorobenzylguanine (FBnG)

to

High0.5–2 µM
Chloro-pyrimidine (CP)

Variable5–10 µM
Troubleshooting Table
IssuePossible CauseSolution
High Background Unbound probe trapped in cells.Increase wash times; use media with serum during washes (albumin binds excess fluorophore).
No Signal Probe precipitation or low expression.Check DMSO tolerance (<0.5% final). Verify SNAP-tag expression with a known control (e.g., TMR-Star).
Punctate Staining Probe aggregation in lysosomes.The probe is hydrophobic. Lower concentration (100 nM) or synthesize a more polar conjugate (add more PEG).
Cell Toxicity Amine reactivity (if unpurified).Ensure free amine is fully reacted and purified before adding to cells.

Workflow Visualization

Workflow Start Start: FBnG-PEG3-Amine Step1 1. Conjugate with NHS-Payload (DMSO, DIPEA) Start->Step1 Step2 2. Purify Conjugate (HPLC/TLC) Step1->Step2 Step3 3. Incubate Cells (1-10 µM, 30 min) Step2->Step3 Add to Media Step4 4. Wash Steps (3x 15 min with Media) Step3->Step4 End 5. Imaging / Analysis Step4->End

Figure 2: Complete workflow from chemical precursor to biological imaging.

References

  • Keppler, A., et al. (2003). "A general method for the covalent labeling of fusion proteins with small molecules in vivo." Nature Biotechnology, 21(1), 86–89. Link

  • Takahashi, D., et al. (2019). "AUTACs: Cargo-Specific Degraders Using Selective Autophagy." Molecular Cell, 76(5), 797-810. (Describes the use of FBnG-Cys-acetamide linkers for degradation). Link

  • New England Biolabs (NEB). "SNAP-tag® Technologies: Novel Tools to Study Protein Function." Technical Guide. Link

  • BroadPharm. "PEG Linkers and ADC Reagents." Product Catalog Data for PEG-Amine Linkers. Link

  • Lukinavičius, G., et al. (2015). "Fluorescent Labeling of SNAP-Tagged Proteins in Cells." Methods in Molecular Biology, 1266, 107-118. Link

Sources

quantifying mitophagy flux with fluorescent reporters like mt-Keima

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Principle of the Assay

Mitophagy, the selective degradation of mitochondria by autophagy, is a dynamic process.[1][2][3] Traditional methods that rely on static markers (e.g., counting LC3 puncta or mitochondrial mass loss) often fail to distinguish between increased flux and lysosomal blockage.

mt-Keima is the gold-standard reporter for measuring mitophagic flux . It is a pH-sensitive, ratiometric fluorescent protein targeted to the mitochondrial matrix (via COX VIII sequence).

The Physicochemical Mechanism

Keima exhibits bimodal excitation spectra depending on the pH of its environment, while maintaining a single emission peak (~620 nm).

  • Neutral pH (pH ~8.0): In healthy mitochondria, Keima is excited maximally at 440 nm .

  • Acidic pH (pH ~4.5): Upon fusion with the lysosome (mitolysosome formation), the chromophore undergoes a protonation-induced conformational change, shifting its excitation peak to 586 nm .

By calculating the ratio of the signal excited at 586 nm (Acidic) to 440 nm (Neutral), researchers can quantify the exact proportion of mitochondria undergoing lysosomal degradation, independent of expression levels or focal plane variations.

DOT Diagram: mt-Keima Mechanism

KeimaMechanism cluster_0 Healthy Mitochondria (pH 8.0) cluster_1 Lysosome/Mitolysosome (pH 4.5) Mito mt-Keima (Neutral) Lyso mt-Keima (Acidic) Mito->Lyso Mitophagy Induction (Fusion Event) Emission Emission: ~620 nm (Red Channel) Mito->Emission Low Ratio Ex1 Excitation: 440 nm Ex1->Mito Lyso->Emission High Ratio Ex2 Excitation: 586 nm Ex2->Lyso

Caption: The pH-dependent excitation shift of mt-Keima. In neutral mitochondria, 440nm excitation dominates.[4][5][6][7] In acidic lysosomes, 586nm excitation dominates.[4][8] Both emit at 620nm.

Experimental Protocol

Phase 1: Cell Engineering & Preparation

Objective: Establish a stable or transient expression system.

  • Construct: mt-Keima (monomeric Keima fused to COX VIII MTS).

  • Transfection: Use standard lipofection or electroporation.

  • Optimization: For stable lines (e.g., HeLa, HEK293), select clones with moderate expression. Excessive overexpression can lead to aggregation and false positives.

Phase 2: Pharmacological Treatment (The "Flux" Challenge)

To validate the assay, you must demonstrate dynamic range using Inducers and Inhibitors.

ConditionReagentConcentrationDurationMechanismExpected Result
Basal DMSOVehicleN/ANegative ControlLow 586/440 Ratio
Induction CCCP or Oligomycin/Antimycin A10 µM / 1 µM4-6 HoursDepolarization (PINK1/Parkin)High 586/440 Ratio
Blockage Bafilomycin A1100 nMAdd last 1 hrV-ATPase Inhibition (Neutralizes Lysosomes)Reversal of High Ratio

Critical Control: The Bafilomycin A1 control is non-negotiable. If your "high ratio" signal does not disappear upon lysosomal neutralization with BafA1, the signal is an artifact, not mitophagy.

Data Acquisition & Analysis

A. Confocal Microscopy (Imaging)

Hardware Setup:

  • Detector: GaAsP PMT or HyD (High sensitivity required).

  • Channel 1 (Neutral): Excitation 440 nm (or 458 nm if 440 unavailable). Emission 600–700 nm.

  • Channel 2 (Acidic): Excitation 561 nm (or 543/594 nm). Emission 600–700 nm.

  • Acquisition: Sequential scanning (Line or Frame) is mandatory to prevent crosstalk.

Image Processing:

  • Threshold background for both channels.

  • Compute Ratio Image: Pixel_Value(Ch2_Acidic) / Pixel_Value(Ch1_Neutral).

  • Visualize using a "Fire" or "Jet" lookup table (LUT). High ratio pixels = Mitolysosomes.

B. Flow Cytometry (High-Throughput Quantification)

Hardware Setup:

  • Laser 1 (Violet): 405 nm (Proxy for 440 nm).

  • Laser 2 (Yellow-Green): 561 nm.[9]

  • Filter Sets: 610/20 nm (or similar red emission filter) for both lasers.

Gating Strategy:

  • Gate 1: FSC/SSC (Cells) -> Singletons.

  • Gate 2: Plot 405nm-Ex (Y-axis) vs. 561nm-Ex (X-axis) .

  • Result:

    • Healthy Population: High 405 signal, Low 561 signal (Upper Left).

    • Mitophagy Population: High 561 signal, Low 405 signal (Lower Right).

    • Note: Unlike GFP-RFP probes, mt-Keima populations often appear as a "comet tail" shifting toward the acidic axis.

DOT Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Cells mt-Keima Expressing Cells Treat Drug Treatment (CCCP/OA +/- BafA1) Cells->Treat Confocal Confocal Microscopy (Seq. Ex: 440/561) Treat->Confocal FACS Flow Cytometry (Dual Laser: 405/561) Treat->FACS Ratio Calculate Ratio (Acidic / Neutral) Confocal->Ratio FACS->Ratio Validation Verify with BafA1 (Signal must drop) Ratio->Validation

Caption: Step-by-step workflow from cell treatment to ratiometric validation.

Troubleshooting & Validation (E-E-A-T)

The "Fixation" Trap

Issue: Researchers often try to fix cells before imaging. Reality: Fixation (PFA/Methanol) permeabilizes membranes and destroys the pH gradient. The lysosomal pH rises to neutral immediately. Solution: mt-Keima must be imaged in LIVE cells only. If fixation is required, use alternative probes like mito-QC (tandem mCherry-GFP), though they lack the specific excitation shift of Keima.

Laser Availability

Issue: Many flow cytometers lack a 440 nm laser. Solution: The 405 nm laser is a widely accepted proxy for the neutral state excitation. While not at the peak (440 nm), the excitation tail at 405 nm is sufficient for ratiometric comparison against 561 nm [2].

Autofluorescence

Issue: Drug compounds (e.g., Doxorubicin) may be autofluorescent in the red channel. Solution: Always include a "Parental" (non-transfected) control treated with the drugs to gate out background fluorescence.

References

  • Katayama, H., et al. (2011). "A sensitive and quantitative technique for detecting autophagic events based on lysosomal delivery."[10][11] Chemistry & Biology. (The seminal paper describing Keima's mechanism).

  • Sun, N., et al. (2017). "A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima."[2] Nature Protocols. (The definitive protocol for microscopy and mouse models).

  • Lazarou, M., et al. (2015). "The ubiquitin kinase PINK1 recruits autophagy receptors to induce mitophagy."[10] Nature.[10] (Application of mt-Keima to define the PINK1/Parkin pathway).

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 for Experimental Success

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 , a critical tag-linker conjugate for researchers in targeted protein degradation and autophagy. This document provides in-depth guidance, troubleshooting, and validated protocols to help you optimize the concentration of this linker in your experiments, ensuring reliable and reproducible results.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions about the molecule's structure, function, and the rationale behind concentration optimization.

Q1: What is FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 and what is its primary application?

This molecule is a precisely engineered chemical tool used primarily as a linker in the construction of Autophagy-Targeting Chimeras (AUTACs).[1][2] Specifically, it is a key component of AUTAC4, a molecule designed to induce the degradation of mitochondria via K63-linked polyubiquitination in cells like HeLa.[1][3]

Its structure can be broken down into three functional parts:

  • FBnG (p-fluorobenzylguanine): This is the "degradation tag" that is recognized by cellular machinery to initiate the autophagy process.[3]

  • PEG3-based Linker: The core of the molecule is a polyethylene glycol (PEG) linker. PEGylation is a widely used strategy in drug development to improve the pharmacological properties of molecules, such as increasing half-life, enhancing solubility, and reducing immunogenicity.[4][5][6][7] The length and composition of the linker are critical for correctly positioning the target and the cellular machinery to ensure efficient degradation.[8][9]

  • Terminal Primary Amine (-NH2): This functional group is the chemical handle for conjugation. It allows researchers to covalently attach this tag-linker construct to a ligand that targets a specific protein or organelle, thereby creating a complete, functional AUTAC. This reaction is typically performed with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.[10][11]

Q2: Why is optimizing the concentration of my final AUTAC conjugate so critical?

The concentration of a bifunctional molecule like an AUTAC or PROTAC is paramount for its efficacy.[8][12] Unlike a traditional inhibitor that shows increased effect with increased concentration, these molecules often exhibit a "hook effect."

  • Causality of the Hook Effect: At optimal concentrations, the AUTAC efficiently brings together the target (e.g., mitochondria) and the autophagy machinery, forming a productive ternary complex. However, at excessively high concentrations, the AUTAC can independently bind to the target and the autophagy machinery in separate binary complexes. This prevents the formation of the necessary ternary complex, leading to a dramatic decrease in degradation activity. Therefore, a carefully performed dose-response experiment is essential to identify the optimal concentration window.

Q3: What are the key factors that influence the optimal concentration in a cell-based assay?

The ideal concentration is not a single value but depends on several factors:

  • Cell Type: Different cell lines may have varying levels of the target protein, E3 ligases, or autophagy components, and may exhibit different rates of compound uptake.

  • Target Protein Abundance & Turnover: The amount of the target protein and its natural synthesis and degradation rate will influence how much AUTAC is needed to see a significant effect.

  • Incubation Time: The optimal concentration can shift with different treatment durations. Short-term and long-term experiments may require different concentrations for the best results.

  • Linker Properties: The length and flexibility of the linker, in this case defined by the PEG3 and alkyl chain, directly impact the stability and geometry of the ternary complex, which in turn affects the optimal concentration.[9][13][14]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to common problems encountered during the handling and application of the linker and its final conjugates.

Solubility and Handling
Q4: My FBnG-(Cys-acetamide)-...-NH2 linker is precipitating from my aqueous buffer. What should I do?

This is a common issue with complex organic molecules. While the PEG component enhances water solubility, the other moieties can be hydrophobic.[6][15]

Root Causes & Solutions:

  • Improper Initial Dissolution: The compound must first be dissolved in a suitable organic solvent before preparing aqueous stocks.

    • Solution: First, dissolve the compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-25 mg/mL).[3][10] Always use anhydrous grade solvents to prevent premature hydrolysis of reactive molecules you might conjugate it to.[16]

  • Low Solubility in Final Buffer: The final concentration in your aqueous experimental buffer may exceed its solubility limit.

    • Solution: A validated protocol for this specific molecule suggests a formulation using co-solvents. For a 1 mL working solution, you can add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[3] If precipitation occurs, gentle heating or sonication can aid dissolution.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause precipitation and degradation.[17]

    • Solution: Aliquot your high-concentration stock solution into single-use volumes and store at -20°C or -80°C. This prevents multiple freeze-thaw cycles.

Conjugation Reactions
Q5: I am getting a low yield when conjugating the linker's terminal amine to an NHS ester. What is going wrong?

Low conjugation yield is a frequent problem in bioconjugation. The issue almost always lies with the reaction conditions or reagent quality.

Root Causes & Solutions:

  • Incorrect pH: The reaction between a primary amine and an NHS ester is highly pH-dependent.

    • Causality: At acidic pH, the primary amine (-NH2) is protonated to its ammonium form (-NH3+), which is not nucleophilic and will not react with the NHS ester. At very high pH, the NHS ester itself will rapidly hydrolyze, reducing the amount available to react with your amine.[10]

    • Solution: Perform the conjugation reaction in a buffer with a pH between 8.3 and 8.5.[10] A sodium bicarbonate or borate buffer is a standard choice.

  • Incompatible Buffer: The buffer itself is reacting with your NHS ester.

    • Causality: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the linker's amine, drastically reducing the yield of your desired product.[13][16]

    • Solution: Switch to a non-amine-containing buffer like phosphate-buffered saline (PBS, pH adjusted if necessary), HEPES, or sodium bicarbonate/borate buffer.

  • Hydrolyzed NHS Ester: The NHS ester reagent you are using to conjugate to the linker has degraded.

    • Solution: NHS esters are moisture-sensitive. Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[18] Use the reagent immediately after dissolving it in an anhydrous solvent. Do not store NHS esters in solution.[11][19][20]

  • Degraded Solvent: The DMF used to dissolve the NHS ester has degraded.

    • Causality: Over time, DMF can break down into dimethylamine, which has a distinct "fishy" smell.[10][16] This amine will react with and consume your NHS ester.

    • Solution: Use a fresh, high-purity, anhydrous bottle of DMF. If you detect a fishy odor, discard the solvent.[10]

Biological Activity
Q6: My final AUTAC conjugate shows poor or no activity in my cell-based degradation assay. Where should I start troubleshooting?

This indicates a problem with either the molecule's integrity or the experimental design.

Root Causes & Solutions:

  • Non-Optimal Concentration (Hook Effect): As discussed in Q2, you may be using a concentration that is too high or too low.

    • Solution: You must perform a full dose-response curve to find the optimal concentration. Start with a wide range of concentrations (e.g., from 1 nM to 10 µM) and narrow it down. See Protocol 3 for a detailed methodology.

  • Incorrect Linker Length/Composition: While you are using a pre-made linker, the molecule you have conjugated it to might impose steric constraints that prevent the formation of a productive ternary complex.

    • Solution: This is a more complex issue related to molecular design. The PEG3 linker provides a certain degree of flexibility and distance.[9] If optimization fails, you may need to consider linkers with different lengths or compositions for your specific target.[13]

  • Cell Permeability Issues: The final conjugate may not be effectively entering the cells.

    • Solution: This is an inherent property of the final molecule. However, ensuring proper solubilization using agents like DMSO can help maximize bioavailability in in-vitro experiments.

  • Compound Degradation: The final conjugate may not be stable under your experimental conditions (e.g., in cell culture media over 24-48 hours).

    • Solution: While the acetamide bond is generally stable, the overall molecule's stability should be considered.[21] Assess the stability of your compound in media over time using techniques like LC-MS.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize for your specific system.

Protocol 1: Stock Solution Preparation and Storage

This protocol ensures the stability and integrity of your linker.

  • Equilibration: Allow the vial of lyophilized FBnG-(Cys-acetamide)-...-NH2 to warm to room temperature before opening.

  • Reconstitution: Add a precise volume of anhydrous, high-purity DMSO to the vial to create a stock solution of 10-25 mg/mL. Vortex gently until fully dissolved.[3]

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes. The volume per aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.[17]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock should be stable for several months.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO or DMFMaximizes solubility and prevents hydrolysis of reactive groups.[3][16]
Stock Concentration 10-25 mg/mL (e.g., 4.01 mM)High concentration minimizes the volume of organic solvent added to aqueous solutions.[3]
Storage Temp. -20°C or -80°CEnsures long-term stability and prevents degradation.[2]
Handling Aliquot into single-use tubesAvoids repeated freeze-thaw cycles which can cause precipitation and degradation.[17]
Protocol 2: General Conjugation to an Amine-Reactive NHS Ester

This protocol describes the covalent attachment of the linker's terminal amine to a molecule containing an NHS ester.

  • Prepare Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 8.3 using NaOH/HCl.[22] Ensure the buffer is fresh.

  • Dissolve Target Molecule: Dissolve your NHS ester-containing molecule in the reaction buffer to a final concentration of 2-10 mg/mL.[19] If solubility is an issue, dissolve it first in a minimal volume of anhydrous DMSO, then add it to the buffer.

  • Prepare Linker: Thaw a single aliquot of the FBnG-(Cys-acetamide)-...-NH2 DMSO stock solution (from Protocol 1).

  • Stoichiometry: Determine the molar ratio of linker to your target molecule. A common starting point is a 5- to 20-fold molar excess of the linker to drive the reaction to completion. This must be optimized.[19]

  • Reaction: Add the calculated volume of the linker stock solution to the stirring solution of your target molecule.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification: Purify the final conjugate from excess unreacted linker and byproducts using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.[19]

  • Verification: Confirm the identity and purity of the final conjugate using LC-MS and/or other analytical techniques.

Workflow for Amine-Reactive Conjugation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis A Dissolve NHS-Ester Target in Amine-Free Buffer (pH 8.3) C Add Molar Excess of Linker to Target Solution A->C B Thaw Single-Use Aliquot of Linker in DMSO B->C D Incubate 1-2h at RT (Protected from Light) C->D Reaction E Purify Conjugate (e.g., HPLC) D->E Purification F Verify Product (e.g., LC-MS) E->F QC

Caption: Workflow for conjugating the linker to an NHS ester.

Protocol 3: Dose-Response Experiment for Optimal Concentration

This protocol outlines how to determine the optimal working concentration of your final AUTAC conjugate in a cell-based assay.

  • Cell Plating: Plate your chosen cell line in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare Dilution Series: a. Prepare a high-concentration starting solution of your purified AUTAC conjugate in cell culture medium (e.g., 20 µM, ensuring the final DMSO concentration is low and consistent across all wells, typically ≤0.1%). b. Perform a serial dilution (e.g., 1:3 or 1:5) across a 96-well plate to create a range of concentrations. For example, 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, 13.7 nM, 4.5 nM, etc.

  • Controls: Prepare the following essential controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.

    • Negative Control: A structurally similar but inactive molecule, if available.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your AUTAC and controls.

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours).

  • Endpoint Analysis: Lyse the cells and analyze the level of your target protein using a quantitative method like Western Blot, In-Cell Western, ELISA, or flow cytometry.

  • Data Analysis: Quantify the protein levels for each concentration relative to the vehicle control. Plot the percent degradation versus the log of the concentration to generate a dose-response curve. The "bottom" of the curve, before it potentially rises again due to the hook effect, represents the optimal concentration range.

Workflow for Dose-Response Optimization

G A Plate Cells (e.g., 96-well plate) D Treat Cells with Dilutions and Controls A->D B Prepare Serial Dilution of AUTAC Conjugate in Media B->D C Prepare Vehicle Control (DMSO in Media) C->D E Incubate for Desired Time (e.g., 24h) D->E F Lyse Cells & Prepare for Analysis E->F G Quantify Target Protein (e.g., Western Blot, ELISA) F->G H Plot % Degradation vs. [Log Concentration] G->H I Identify Optimal Concentration Window H->I

Caption: Experimental workflow for identifying optimal AUTAC concentration.

References

  • Immunomart. FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2. [Link]

  • PEG LinkER. (2023). YouTube. [Link]

  • Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]

  • ResearchGate. Experimental solubility data for peptides generated using the PEG... [Link]

  • Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates. [Link]

  • ACS Publications. (2020). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. [Link]

  • Keire, D. A., et al. (2012). From seeing to believing: labelling strategies for in vivo cell-tracking experiments. PMC. [Link]

  • NIH. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). [Link]

  • ACS Publications. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • ResearchGate. (2024). Is it possible to conjugate an NHS ester to the N-terminus of a peptide ON RESIN? [Link]

  • Wikipedia. PEGylation. [Link]

  • The Joseph Lab. Amine-Reactive Probes. [Link]

  • ResearchGate. (2014). (PDF) Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • ACS Publications. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. [Link]

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. [Link]

  • Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

  • ResearchGate. (2018). Addressing stability of biological drugs. [Link]

Sources

improving the solubility and stability of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: FBnG Peptide Conjugates Case ID: FBnG-PEG3-NH2 Optimization

Welcome to the Technical Support Hub

Subject: Improving the solubility and stability of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2.

Executive Summary: This molecule presents a classic "amphiphilic tug-of-war." The FBnG (Fibrinogen Binding) moiety is typically hydrophobic and prone to aggregation, while the PEG3-Amine tail is hydrophilic but too short to fully shield the hydrophobic core. The Cys-acetamide (carbamidomethylated cysteine) stabilizes the thiol to prevent disulfide scrambling but does not significantly enhance solubility.

This guide provides field-proven protocols to overcome precipitation, prevent degradation, and ensure successful conjugation.

Module 1: Solubility Troubleshooting

Status: Critical Common Issue: Peptide forms a gel or white precipitate upon reconstitution in aqueous buffer (PBS/Saline).

The Mechanism of Failure

The FBnG domain likely contains aromatic residues (Trp, Tyr, Phe) essential for binding. In isolation, these residues drive Hydrophobic Collapse , forcing the molecules to stack and exclude water. The PEG3 linker is insufficient to disrupt this stacking energetically.

Protocol A: The "Organic-First" Reconstitution Method

Do not attempt to dissolve directly in PBS or Saline. The salt ions will strip the hydration shell and force precipitation (Salting-out effect).

  • Step 1: Calculate Net Peptide Content (NPC)

    • Check your Certificate of Analysis.[1][2] If NPC is 70%, and you weigh 1 mg of powder, you only have 0.7 mg of peptide. Adjust solvent volumes accordingly.

  • Step 2: Organic Solvation (The Critical Step)

    • Dissolve the lyophilized powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .

    • Target Concentration: 10–20 mg/mL.

    • Why: This unfolds the hydrophobic core and prevents initial aggregation.

  • Step 3: Aqueous Dilution

    • Slowly add the aqueous buffer (e.g., PBS pH 7.4) to the DMSO solution while vortexing.

    • Final Organic Limit: Keep DMSO < 5-10% (v/v) for biological assays; < 50% for chemical conjugation.

Protocol B: pH Tuning (Isoelectric Point Management)

If DMSO is contraindicated:

  • Calculate the Isoelectric Point (pI) of the FBnG sequence.

  • Rule of Thumb: Solubility is lowest at pH ≈ pI.

  • Action: Adjust buffer pH to be at least +/- 2 units away from the pI.

    • If Basic (High pI): Use 0.1% Acetic Acid.

    • If Acidic (Low pI): Use 0.1% Ammonium Bicarbonate (NH4HCO3).

Visual Guide: Solubility Decision Tree

SolubilityWorkflow Start Lyophilized Powder CheckSeq Check Sequence Hydrophobicity Start->CheckSeq IsHydrophobic >50% Hydrophobic Residues? CheckSeq->IsHydrophobic DirectAq Attempt Aqueous Buffer (Low Salt) IsHydrophobic->DirectAq No OrganicRoute Dissolve in 100% DMSO IsHydrophobic->OrganicRoute Yes Precipitates Precipitation/Cloudiness? DirectAq->Precipitates Success Clear Solution Ready for Assay OrganicRoute->Success Dilute into Buffer AddCosolvent Add DMSO dropwise (Max 10%) Precipitates->AddCosolvent Yes Precipitates->Success No Sonication Brief Sonication (3x 5 sec) AddCosolvent->Sonication Sonication->Success

Caption: Decision logic for solubilizing hydrophobic peptide conjugates. Blue nodes indicate analysis steps; Red indicates critical intervention.

Module 2: Stability & Storage

Status: Monitoring Common Issue: Loss of binding affinity or appearance of "doublets" on HPLC after storage.

Chemical Stability Profile
FeatureStability RiskMitigation Strategy
Cys-Acetamide Low. The thiol is capped (thioether bond). It is stable against disulfide dimerization.No specific action needed. This is a protective modification.
PEG3 Linker Low. Ether bonds are chemically inert.None.
Primary Amine (-NH2) High. Reactive toward aldehydes (in air/plastics) and CO2 (carbamate formation).Store under Argon/Nitrogen.[3] Avoid acetone traces in glassware.
FBnG (Trp/Met) High. If the sequence contains Methionine or Tryptophan, they oxidize rapidly.[4]Use antioxidants (Methionine) or store at -80°C.
Storage Protocols
  • Lyophilized (Powder):

    • Temp: -20°C or -80°C.

    • Desiccant: Mandatory. Moisture allows hydrolysis even in solid state.

    • Shelf Life: > 12 months.

  • In Solution:

    • Temp: -80°C (Flash freeze).

    • Avoid: 4°C storage (proteases/hydrolysis active).

    • Freeze-Thaw: Limit to 1 cycle . Aliquot immediately after first reconstitution.

Visual Guide: Degradation Pathways

DegradationPathways Molecule FBnG-PEG3-NH2 Oxidation Oxidation (Met/Trp residues) Molecule->Oxidation Exposure to Hydrolysis Hydrolysis (Peptide Bonds) Molecule->Hydrolysis Driven by Aggregation Aggregation (Beta-sheet stacking) Molecule->Aggregation Driven by Air Atmospheric O2 Air->Oxidation Water Moisture/pH Water->Hydrolysis Conc High Conc. Conc->Aggregation

Caption: Primary degradation risks. Oxidation and Aggregation are the dominant failure modes for this class of molecule.

Module 3: Conjugation FAQs

Q: I am reacting the amine (-NH2) with an NHS-ester. Why is the yield low? A: Check your pH. The primary amine must be deprotonated to be nucleophilic.

  • Target pH: 8.0 – 8.5 (Bicarbonate or Phosphate buffer).

  • Trap: If you used Tris buffer, the Tris amine will compete with your peptide. Use PBS or Borate.

Q: Can I use TCEP or DTT to keep it stable? A: NO. You have a Cys-acetamide. There are no free thiols to protect. Adding strong reducing agents like DTT might reduce other disulfide bridges internal to the FBnG (if it's a cyclic peptide) and destroy its binding conformation.

Q: The solution turns slightly yellow over time. A: This indicates oxidation of Tryptophan (if present in FBnG) or phenolic oxidation of Tyrosine. Discard the aliquot. Ensure future aliquots are degassed (sparged with N2) before freezing.

References

  • Sigma-Aldrich. (2025). Peptide Solubility and Storage Guidelines. Retrieved from

  • Bachem. (2021). Handling and Storage of Peptides. Retrieved from

  • Thermo Fisher Scientific. Peptide Analysis and Solubility Optimization. Retrieved from

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. (Context on PEG linker solubility limits).

  • Methods in Enzymology. (Various).

Sources

Technical Support Center: Mitophagy Western Blot Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Black Box" of Mitophagy

Mitophagy—the selective degradation of mitochondria by autophagy—is notoriously difficult to capture via Western Blot (WB) because it is a flux process , not a static state. A common failure mode in drug development is interpreting high levels of mitophagy markers (like LC3-II) as "enhanced mitophagy" when they actually represent a blockage in lysosomal degradation (toxicity).

This guide abandons generic WB protocols. Instead, we focus on the kinetic capture of three distinct phases: Induction (Tagging), Engulfment (Autophagosome formation), and Clearance (Lysosomal degradation).

The Marker Matrix: Selecting the Right Tools

Do not rely on a single marker. You must select antibodies that cover the distinct spatial compartments of the mitochondrion.

Table 1: The Mitophagy Antibody Selection Matrix
PhaseTarget ProteinSub-Cellular LocationRoleCritical Selection Criteria
Induction PINK1 OMM (Outer Mito Membrane)Damage SensorMust-Have: Validated for ~63 kDa (Full Length). Note: Endogenous PINK1 is invisible in healthy cells.
Induction Phospho-Ubiquitin (Ser65) OMM SurfaceThe "Eat Me" SignalSpecificity: Must be specific to p-Ser65. This is the definitive signature of PINK1/Parkin mitophagy.
Engulfment LC3B Cytosol (I)

Phagophore (II)
Autophagosome MarkerResolution: Antibody must distinguish LC3-I (14 kDa) from LC3-II (16 kDa*). See Flux Section.
Clearance p62 (SQSTM1) Cytosol / AggregateCargo ReceptorFlux: Levels should decrease during active mitophagy (unless synthesis is upregulated).
Control TOM20 / VDAC OMMMitochondrial MassWarning: OMM proteins can be degraded by the proteasome without whole-organelle mitophagy.
Control HSP60 / COX IV Matrix / IMMMitochondrial MassGold Standard: Matrix proteins are protected from the proteasome; their loss proves lysosomal engulfment.

Troubleshooting The "Ghost" Protein: PINK1

The Issue: Users frequently report "No Signal" for PINK1, even with high-quality antibodies. The Science: In healthy mitochondria, PINK1 is imported to the inner membrane and rapidly cleaved by the protease PARL, then degraded. It only accumulates on the OMM when membrane potential (


) collapses.
Protocol: Capturing Endogenous PINK1
  • Induction is Mandatory: Treat cells with a depolarizing agent (e.g., 10-20 µM CCCP or 1-5 µM Oligomycin/Antimycin A ) for 1–4 hours. Without this, you are blotting for a protein that doesn't exist.

  • The "Stabilization" Trick: If signal remains weak, co-treat with MG132 (Proteasome inhibitor) to prevent the degradation of the cleaved fragment, though full-length PINK1 (63 kDa) is the primary mitophagy marker.

  • Lysis Buffer: PINK1 is hydrophobic. Standard RIPA is often insufficient.

    • Recommendation: Use a high-detergent buffer or boil pellets directly in 1x SDS-Laemmli buffer.

The Flux Conundrum: Interpreting LC3B

The Issue: "I see increased LC3-II. Is my drug inducing mitophagy?" The Answer: Not necessarily. You might be blocking the drain.

LC3-II is membrane-bound (PE-conjugated) and migrates faster on SDS-PAGE than cytosolic LC3-I, despite being heavier. To prove flux, you must use the "Lysosomal Clamp" method.

Diagram 1: The Autophagic Flux Decision Tree

Visualizing how to interpret LC3-II levels with and without inhibitors.

MitophagyFlux Start Experimental Condition: Drug Treatment Measure Measure LC3-II Levels (Western Blot) Start->Measure HighLC3 Result: High LC3-II Measure->HighLC3 Clamp Add Bafilomycin A1 (Lysosomal Inhibitor) HighLC3->Clamp Validation Step ReMeasure Re-Measure LC3-II Clamp->ReMeasure ResultA LC3-II Increases Further (Additive Effect) ReMeasure->ResultA ResultB LC3-II Unchanged (No Additive Effect) ReMeasure->ResultB ConclusionA CONCLUSION: True Mitophagy Induction (Flux is active) ResultA->ConclusionA ConclusionB CONCLUSION: Lysosomal Blockage (The drug acts like an inhibitor) ResultB->ConclusionB

Figure 1: The Lysosomal Clamp Assay. An increase in LC3-II upon Bafilomycin A1 treatment confirms that the autophagy machinery is active and not blocked.

Validating Clearance: The OMM vs. Matrix Trap

The Issue: "My TOM20 levels decreased, but HSP60 is stable." The Science: The Ubiquitin-Proteasome System (UPS) can "shave" ubiquitinated proteins (like TOM20 or MFN2) off the Outer Mitochondrial Membrane (OMM) without the mitochondrion being degraded. This is not mitophagy; it is outer membrane quality control.

The Solution: You must demonstrate the loss of Matrix proteins (HSP60, Citrate Synthase, mtDNA) relative to a cytosolic loading control (Actin/GAPDH).

Diagram 2: The Mitophagy Signaling & Degradation Cascade

Mapping the logical flow from induction to validated clearance.

MitophagyPathway Damage Mitochondrial Damage (Depolarization) PINK1 PINK1 Accumulation (OMM) Damage->PINK1 Stabilization Parkin Parkin Recruitment (E3 Ligase) PINK1->Parkin Phosphorylation Ubiquitin p-Ser65-Ubiquitin (The Signal) PINK1->Ubiquitin Phosphorylation Parkin->Ubiquitin Chain Formation Receptors Mitophagy Receptors (NDP52, OPTN) Ubiquitin->Receptors LC3 LC3-II Binding (Phagophore) Receptors->LC3 OMM_Deg OMM Protein Loss (TOM20/VDAC) LC3->OMM_Deg Partial Matrix_Deg Matrix Protein Loss (HSP60/COXIV) LC3->Matrix_Deg TRUE MITOPHAGY

Figure 2: The Mitophagy Cascade. Note that true mitophagy is confirmed only when Matrix proteins are degraded, distinguishing it from proteasomal OMM degradation.

Technical FAQs: Troubleshooting Specific Scenarios

Q1: My LC3-I and LC3-II bands are smeared or merged. How do I separate them?

  • Cause: LC3 is small (~14-16 kDa). Standard 10% gels resolve it poorly.

  • Fix: Use a 12% or 15% SDS-PAGE gel . Alternatively, use a Gradient Gel (4-20%).

  • Critical Step: Do NOT use PVDF membranes with 0.45 µm pore size. Use 0.2 µm pore size nitrocellulose or PVDF to prevent "blow-through" of small proteins [1].

Q2: I see high background with my p-Ser65-Ub antibody.

  • Cause: Phospho-antibodies are sensitive to blocking buffers containing phosphatases (e.g., crude milk) or non-specific binding.

  • Fix: Block with 5% BSA in TBS-T instead of Milk. Ensure the secondary antibody is highly cross-adsorbed.

  • Validation: Verify specificity by treating a control sample with USP2 (Deubiquitinase) ; the signal should disappear [2].

Q3: Can I use Beta-Actin as a loading control?

  • Nuance: Yes, but be careful. During starvation-induced autophagy, cytoskeletal proteins can sometimes be degraded.

  • Better Option: Vinculin or Total Protein Staining (Ponceau S) are often more robust during autophagic stress.

Q4: My mitochondrial proteins aren't degrading even after 24h CCCP.

  • Cause: CCCP can be unstable or the cells have adapted (glycolytic shift).

  • Fix: Refresh the media containing CCCP every 4-6 hours. Alternatively, verify that your cell line expresses Parkin . HeLa cells, for example, have essentially no endogenous Parkin and must be transfected to show canonical mitophagy [3].

References

  • Klionsky, D. J., et al. (2021).[1][2] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. [Link]

  • Ordureau, A., et al. (2014). Quantitative proteomics reveal a feedforward mechanism for mitochondrial PARKIN translocation and ubiquitin chain synthesis. Molecular Cell, 56(3), 360-375. [Link]

  • Narendra, D., et al. (2008). Parkin is recruited selectively to impaired mitochondria and promotes their autophagy.[3] Journal of Cell Biology, 183(5), 795–803. [Link]

  • Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International Journal of Molecular Sciences, 18(9), 1865. [Link]

Sources

challenges in quantifying mitophagy and how to overcome them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mitophagy quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this critical cellular process. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure your experiments are robust, reproducible, and accurately interpreted.

Introduction to the Challenge

Mitophagy, the selective degradation of mitochondria by autophagy, is a crucial quality control mechanism that maintains cellular homeostasis. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2] Accurately quantifying this process is therefore of paramount importance. However, mitophagy is a dynamic, multi-step process, making its measurement inherently challenging. Researchers often face issues distinguishing basal from induced mitophagy, measuring the complete flux of the pathway, and avoiding experimental artifacts. This guide provides expert-driven solutions to these common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Fluorescence Microscopy-Based Assays

Question: I'm seeing GFP-LC3 puncta colocalize with my mitochondrial marker, but I'm not sure if it's true mitophagy. How can I be sure?

Answer: This is a classic challenge. The mere colocalization of an autophagosome marker (like GFP-LC3) with a mitochondrial marker is not sufficient to confirm mitophagic flux (the complete delivery and degradation of mitochondria in the lysosome).[3]

  • The Causality: GFP-LC3 can form aggregates that are not related to autophagy, and the transient association of autophagosomes with mitochondria does not guarantee engulfment and degradation.[3] To claim true mitophagy, you must demonstrate the delivery of mitochondria to the lysosome.

  • Self-Validating Protocol Steps:

    • Use Lysosomal Inhibitors: Treat your cells with lysosomal inhibitors like Bafilomycin A1 or Chloroquine. If the colocalization of LC3 and mitochondria increases, it suggests that mitophagosomes are being formed and are targeted to the lysosome, but their degradation is blocked. This helps to confirm flux.[4][5]

    • Confirm with a Lysosomal Marker: In addition to LC3, use a lysosomal marker like LAMP1 or LysoTracker. True mitophagy will result in a three-way colocalization of your mitochondrial probe, LC3, and the lysosomal marker.[6]

    • Switch to a Mitophagy-Specific Reporter: For the most robust data, use a reporter specifically designed to measure mitophagic flux, such as mt-Keima or mito-QC. These reporters change their fluorescent properties upon delivery to the acidic environment of the lysosome, providing a direct readout of completed mitophagy.[3][7][8]

Question: My mt-Keima/mito-QC signal is weak, and I'm struggling to detect a significant change after inducing mitophagy. What can I do?

Answer: Weak signal from pH-sensitive reporters is a common issue that can often be resolved by optimizing imaging conditions and experimental setup.

  • The Causality: The issue could stem from low expression levels of the reporter, inefficient mitophagy induction, or suboptimal imaging parameters that fail to capture the fluorescent shift effectively.

  • Troubleshooting Steps:

    • Validate Reporter Expression: Confirm the expression of your mt-Keima or mito-QC construct via Western blot or by observing the baseline fluorescence (green for mt-Keima, yellow/merged for mito-QC) in healthy, non-treated cells.

    • Optimize Induction Protocol: The concentration and duration of your mitophagy inducer (e.g., CCCP, Oligomycin/Antimycin A) may need optimization for your specific cell type. Create a dose-response and time-course curve to find the optimal conditions. For example, HeLa cells lacking endogenous Parkin may require Parkin overexpression to show robust CCCP-induced mitophagy.[1][9]

    • Imaging Settings (mt-Keima): For mt-Keima, you must acquire images using two different excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH) while keeping the emission filter consistent (around 620 nm).[3][10] A ratiometric analysis of the acidic-to-neutral signal is crucial for quantification.

    • Imaging Settings (mito-QC): For mito-QC, you need to capture both the GFP (quenched in lysosome) and mCherry (stable) signals. The appearance of "red-only" puncta (mCherry positive, GFP negative) indicates mitophagy.[8][10][11] Ensure your laser power and detector sensitivity are optimized for both channels.

    • Use Flow Cytometry: For a more sensitive and high-throughput quantification, consider using flow cytometry. This method can detect subtle shifts in the fluorescent populations across thousands of cells, providing more statistical power.[1][2][12]

Biochemical Assays (Western Blot & qPCR)

Question: I'm trying to measure the degradation of mitochondrial proteins by Western blot, but I don't see a decrease after treatment. Does this mean mitophagy isn't happening?

Answer: Not necessarily. Western blotting for mitochondrial proteins can be an insensitive method for detecting mitophagy, especially at basal levels or with weak induction.[3]

  • The Causality: A significant portion of the total mitochondrial pool must be degraded to detect a change in the overall protein level. Furthermore, different mitochondrial proteins have different degradation rates, and outer mitochondrial membrane proteins can also be degraded by the proteasome, confounding results.[3][13]

  • Self-Validating Protocol Steps:

    • Probe for Inner Membrane/Matrix Proteins: Focus on proteins of the inner mitochondrial membrane (e.g., TIM23, COXII) or the matrix (e.g., HSP60, PDH). These are less likely to be degraded by non-autophagic pathways.[3][14]

    • Include a Lysosomal Inhibitor Control: As with microscopy, run a parallel experiment where you induce mitophagy in the presence of Bafilomycin A1. An accumulation of mitochondrial proteins in the presence of the inhibitor, compared to its absence, can indicate mitophagic flux even if a net decrease is not obvious.[5]

    • Increase Treatment Duration: It may take longer (e.g., 12-24 hours) to see a detectable decrease in protein levels, depending on the cell type and stimulus.[14]

    • Corroborate with Another Method: Do not rely on Western blotting alone. Validate your findings with a more sensitive method, such as a fluorescent reporter assay.[4]

Question: Can I use qPCR to measure the loss of mitochondrial DNA (mtDNA) as a proxy for mitophagy?

Answer: Yes, quantifying the relative amount of mtDNA to nuclear DNA (nDNA) can be an effective way to measure the net loss of mitochondria. However, this method has important caveats.

  • The Causality: Mitophagy degrades the entire organelle, including its DNA. A decrease in the mtDNA/nDNA ratio suggests a reduction in mitochondrial mass. The major challenge is that this measurement reflects the net balance between mitochondrial biogenesis (creation of new mitochondria) and mitophagy.

  • Troubleshooting & Validation:

    • Simultaneous Induction of Biogenesis: A potent mitophagy-inducing stress can sometimes trigger a compensatory mitochondrial biogenesis response, which would mask the loss of mtDNA.[12]

    • Primer Design is Critical: Ensure your qPCR primers for mtDNA target a region with minimal similarity to nuclear mitochondrial sequences (NUMTs) to avoid amplifying nDNA.[15] Your nDNA reference gene primers (e.g., for GAPDH, B2M) should be validated for stable expression under your experimental conditions.[15][16]

    • Use as a Complementary Technique: Use mtDNA qPCR in conjunction with flux-based assays (e.g., mt-Keima, mito-QC) to provide a more complete picture. For instance, if a fluorescent reporter shows increased mitophagic flux but the mtDNA content remains stable, it may point towards a concurrent activation of mitochondrial biogenesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "mitophagy" and "mitophagic flux"? A1: "Mitophagy" is the general term for the process of selective mitochondrial autophagy. "Mitophagic flux" refers to the entire dynamic process, from the engulfment of mitochondria by an autophagosome to its fusion with a lysosome and subsequent degradation. Measuring flux is critical because an accumulation of mitophagosomes could indicate either an induction of mitophagy or a block in the final degradation step.[5] Using lysosomal inhibitors is key to differentiating between these two possibilities.

Q2: Which mitophagy quantification method is the best? A2: There is no single "best" method; the ideal choice depends on your specific research question, experimental model, and available equipment. A multi-pronged approach is always recommended for robust conclusions.

MethodAdvantagesDisadvantagesBest For
Fluorescent Reporters (mt-Keima, mito-QC) Directly measures mitophagic flux; suitable for live-cell imaging and flow cytometry; high sensitivity.[1][3][12]Requires genetic modification of cells/organisms; potential for overexpression artifacts.Quantifying flux in vitro and in vivo; high-throughput screening.[17]
LC3/Mitochondria Colocalization Relatively simple; uses widely available reagents.Prone to artifacts; does not directly measure flux; low throughput.[3][6]Initial, qualitative assessment of mitophagy induction.
Western Blotting Does not require transfection; measures endogenous protein levels.Low sensitivity; can be confounded by proteasomal degradation; does not directly measure flux.[3][18]Confirming loss of specific mitochondrial sub-compartment proteins.
mtDNA qPCR Highly quantitative; does not require cell imaging or transfection.Measures net mitochondrial mass (mitophagy vs. biogenesis); provides no spatial information.Quantifying net changes in mitochondrial content in cell populations or tissue samples.
Electron Microscopy Gold standard for visualizing mitophagosomes ("mitophagophores").Extremely low throughput; difficult to quantify; requires specialized expertise.[3][4]Unambiguous visual confirmation of mitochondrial engulfment in specific instances.

Q3: How do I choose between the different fluorescent reporters like mt-Keima, mito-QC, and MitoTimer? A3:

  • mt-Keima: A single fluorescent protein that shifts its excitation spectrum in the acidic lysosome. This ratiometric measurement is very robust for quantifying flux.[7][10]

  • mito-QC: A tandem reporter with two fluorescent proteins (e.g., mCherry and GFP). The GFP is quenched by the lysosomal pH while the mCherry remains stable. The appearance of "mCherry-only" mitochondria indicates mitophagy.[8][10][11] It provides a clear visual signal for completed mitophagy.

  • MitoTimer: This reporter protein changes color from green to red over time (approx. 48 hours). It is primarily a tool to measure mitochondrial turnover and age, rather than a direct mitophagy flux reporter.[3][10] Changes in its fluorescence do not necessarily indicate mitophagy and should be combined with other methods.[3]

Key Experimental Protocols

Protocol 1: Quantifying Mitophagy using mt-Keima and Flow Cytometry

This protocol provides a sensitive and high-throughput method to measure mitophagic flux.[1][2]

Principle: mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. At the neutral pH of the mitochondrial matrix, it is excited efficiently by a 405/440 nm laser (green emission). Upon delivery to the acidic lysosome (pH ~4.5), its excitation peak shifts to ~586 nm (red emission). Flow cytometry can quantify the shift in the cell population from the "neutral" to the "acidic" state.

Diagram of mt-Keima Mechanism

mt_keima_mechanism cluster_mito Mitochondrion (Neutral pH) cluster_lysosome Mitolysosome (Acidic pH) Mito Mitochondrion with mt-Keima Emission1 Green Fluorescence Mito->Emission1 Lyso Mitolysosome with mt-Keima Mito->Lyso Mitophagy Excitation1 Excitation at 440 nm Excitation1->Mito Emission2 Red Fluorescence Lyso->Emission2 Excitation2 Excitation at 561 nm Excitation2->Lyso caption mt-Keima fluorescent shift during mitophagy.

Caption: mt-Keima shifts excitation from blue to yellow light upon entering the acidic lysosome.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells stably expressing mt-Keima (e.g., HeLa-Parkin-mt-Keima) in a 6-well plate to achieve 70-80% confluency on the day of the experiment.[1][9]

  • Mitophagy Induction: Treat cells with your inducer of choice (e.g., 10 µM CCCP) or vehicle control for the desired time (e.g., 6-24 hours).[1][9]

  • Cell Harvesting:

    • Aspirate the media and wash cells once with 1x PBS.

    • Detach cells using trypsin/EDTA.

    • Neutralize trypsin with complete media, transfer cells to a FACS tube, and pellet by centrifugation (500 x g for 5 min).[1]

    • Resuspend the cell pellet in 500 µL of ice-cold FACS buffer (e.g., PBS with 2% FBS). Keep on ice and protected from light.[19]

  • Flow Cytometry Analysis:

    • Analyze samples on a flow cytometer equipped with 405 nm and 561 nm lasers.

    • Use unstained cells to set the baseline fluorescence.

    • For each sample, collect data from both the "green" channel (e.g., excited by 405 nm laser) and the "red" channel (e.g., excited by 561 nm laser).

    • Create a bivariate plot of the red vs. green fluorescence intensity.

    • Gate on the live, single-cell population. Within this population, create a gate for "high mitophagy" cells, which will show a high Red/Green fluorescence ratio, based on your positive control (e.g., CCCP treatment).[20]

  • Data Analysis: Quantify the percentage of cells within the "high mitophagy" gate for each condition. An increase in this percentage indicates an increase in mitophagic flux.

Protocol 2: Western Blotting for Mitochondrial Protein Degradation

This protocol assesses mitophagy by measuring the reduction in the levels of specific mitochondrial proteins.[14]

Workflow for Western Blot Analysis

western_blot_workflow Start 1. Cell Culture & Treatment (e.g., +/- CCCP, +/- Bafilomycin A1) Harvest 2. Harvest Cells & Lyse (RIPA buffer + Protease Inhibitors) Start->Harvest Quantify 3. Protein Quantification (BCA Assay) Harvest->Quantify SDS_PAGE 4. SDS-PAGE (Load equal protein amounts) Quantify->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Block 6. Blocking (5% milk or BSA) Transfer->Block Primary_Ab 7. Primary Antibody Incubation (e.g., anti-TIM23, anti-Actin) Block->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect 9. Chemiluminescent Detection Secondary_Ab->Detect Analyze 10. Densitometry Analysis (Normalize to loading control) Detect->Analyze caption Standard workflow for assessing mitophagy via Western blot.

Caption: Workflow for assessing mitophagy via Western blot.

Step-by-Step Methodology:

  • Experimental Setup: Plate cells and treat with your mitophagy inducer for an extended period (e.g., 12-24 hours). Include a condition with both the inducer and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours) to assess flux.[4][14]

  • Lysis and Quantification:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis and Transfer:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Choose antibodies against mitochondrial proteins (e.g., TIM23, Tom20, COXIV) and a loading control (e.g., β-Actin, GAPDH).[14][21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of each mitochondrial protein band to its corresponding loading control band. A decrease in the normalized intensity indicates protein degradation.[5]

References

  • Williams, J. A., & Ding, W. X. (2018). New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo. Experimental & Molecular Medicine. [Link]

  • Dagda, R. K., & Das Banerjee, T. (2015). Tools and techniques to measure mitophagy using fluorescence microscopy. Autophagy. [Link]

  • Zhu, Y., et al. (2017). Methodologies to measure mitophagy. Biochemical and imaging-based assays. Journal of Biological Chemistry. [Link]

  • Wilson, G., & He, Y. (2019). Development of a Fluorescent Reporter for Measuring Mitophagic Flux. Investigative Ophthalmology & Visual Science. [Link]

  • Mauro-Lizcano, M., et al. (2015). New method to assess mitophagy flux by flow cytometry. Autophagy. [Link]

  • Zhu, X., et al. (2021). Fluorescent assays for mitophagy. ResearchGate. [Link]

  • Montava-Garriga, L., et al. (2024). Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter. bioRxiv. [Link]

  • Um, J. H., et al. (2018). Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima. Journal of Visualized Experiments. [Link]

  • Um, J. H., et al. (2018). Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima. JoVE. [Link]

  • Mauro-Lizcano, M., et al. (2015). New method to assess mitophagy flux by flow cytometry. PMC. [Link]

  • Dagda, R. K., et al. (2013). Tools and techniques to measure mitophagy using fluorescence microscopy. PubMed. [Link]

  • McWilliams, T. G., & Ganley, I. G. (2019). Mitophagy reporters. Schematic detailing the different reporters used... ResearchGate. [Link]

  • Lee, J. J., et al. (2018). Validation of mito-QC and mt-Keima mitophagy reporters. ResearchGate. [Link]

  • Montava-Garriga, L., et al. (2024). Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter. Frontiers in Cell and Developmental Biology. [Link]

  • Um, J. H., et al. (2018). Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima. PubMed. [Link]

  • An, H., & Harper, J. W. (2020). An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using flow cytometry. Protocols.io. [Link]

  • Mauro-Lizcano, M., et al. (2015). New method to assess mitophagy flux by flow cytometry. RUN. [Link]

  • Dagda, R. K., et al. (2014). Monitoring Mitophagy in Neuronal Cell Cultures. PMC. [Link]

  • Nguyen, T., & Lazarou, M. (2022). Mito-Keima assay to assess mitophagy. Protocols.io. [Link]

  • Mauro-Lizcano, M., et al. (2015). New method to assess mitophagy flux by flow cytometry. Taylor & Francis Online. [Link]

  • McWilliams, T. G., & Ganley, I. G. (2019). Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide. Springer Nature Experiments. [Link]

  • Williams, J. A., & Ding, W. X. (2018). Mechanisms, pathophysiological roles and methods for analyzing mitophagy – recent insights. PMC. [Link]

  • Ashrafi, G., & Schwarz, T. L. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PMC. [Link]

  • JoVE. (2022). Mitophagy By Flow Cytometry Using pH-Dependent Fluorescent Reporter mt-Keima l Protocol Preview. YouTube. [Link]

  • ASAP. (n.d.). Mito-Keima assay to assess mitophagy. Aligning Science Across Parkinson's. [Link]

  • Bhansali, S., et al. (2020). (A) Western blot analysis of mitophagy-related markers and... ResearchGate. [Link]

  • McWilliams, T. G., & Ganley, I. G. (2019). Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide: Methods and Protocols. ResearchGate. [Link]

  • Shimanuki, M., et al. (n.d.). Mitophagy Analysis (by Relative Quantification of Mitochondrial DNA). Bio-protocol. [Link]

  • McWilliams, T. G., & Ganley, I. G. (2019). Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide. Semantic Scholar. [Link]

  • Montava-Garriga, L., et al. (2020). Semi-automated quantitation of mitophagy in cells and tissues. PMC. [Link]

  • Augustyniak, J., et al. (2022). Genes Involved in DNA Repair and Mitophagy Protect Embryoid Bodies from the Toxic Effect of Methylmercury Chloride under Physioxia Conditions. PMC. [Link]

  • Yoshii, S. R., & Mizushima, N. (n.d.). Mitophagy analysis (monitoring mitochondrial protein degradation in Parkin-mediated mitophagy). Bio-protocol. [Link]

  • Xu, B., et al. (2016). Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker. Frontiers in Physiology. [Link]

  • ResearchGate. (2017). Markers of mitophagy using qPCR? ResearchGate. [Link]

  • Keshavarz, M., et al. (2021). Mitochondrial DNA damage quantitation by qPCR. Bio-protocol. [Link]

  • Furda, A., et al. (2012). The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number. PMC. [Link]

  • An, H., & Harper, J. W. (2020). An Optimized Procedure For Quantitative Analysis of Mitophagy With the Mtkeima System Using Flow Cytometry. Taylor & Francis Online. [Link]

  • JoVE. (2022). Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome. JoVE. [Link]

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Validation & Comparative

Technical Guide: Cross-Validation of Mitophagy Markers Post-AUTAC4 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cross-validation framework for AUTAC4-induced mitophagy. It is structured to serve as an operational manual for validating this specific chimeric degrader against traditional methods.

Executive Summary: The AUTAC4 Paradigm Shift

AUTAC4 (Autophagy-Targeting Chimera 4) represents a departure from classical mitophagy inducers like CCCP or Antimycin A/Oligomycin. Unlike these protonophores, which trigger mitophagy via catastrophic mitochondrial depolarization and PINK1/Parkin accumulation, AUTAC4 functions as a molecular adapter .

It binds the Translocator Protein (TSPO) on the Outer Mitochondrial Membrane (OMM) and presents a guanine tag that mimics S-guanylation. This "pseudo-post-translational modification" recruits K63-linked polyubiquitination machinery and p62/SQSTM1, initiating selective autophagy without collapsing the mitochondrial membrane potential (


).

Critical Implication for Researchers: Standard validation timelines and toxicity markers used for CCCP will fail with AUTAC4. AUTAC4 kinetics are slower (24–72h vs. 6–12h), and the cell remains bioenergetically competent. This guide outlines the orthogonal assays required to validate this specific mechanism.

Mechanistic Distinction & Signaling Logic

To validate AUTAC4, one must distinguish its "Tag-and-Degrade" mechanism from the "Damage-and-Clear" mechanism of depolarizers.

Diagram 1: AUTAC4 Mechanism of Action

This pathway illustrates the TSPO-dependent recruitment of autophagy machinery via guanine-tag mimicry.

AUTAC4_Mechanism AUTAC4 AUTAC4 (Chimera) TSPO TSPO (OMM Target) AUTAC4->TSPO  Binds (OMM) Guanine Guanine Tag (S-Guanylation Mimic) TSPO->Guanine  Presents Tag K63_Ub K63-PolyUb Accumulation Guanine->K63_Ub  Recruits E3 Ligase? p62 p62/SQSTM1 (Receptor) K63_Ub->p62  Binds LC3 LC3-II (Autophagosome) p62->LC3  Recruits Lysosome Lysosomal Degradation LC3->Lysosome  Mitophagy

Caption: AUTAC4 bridges TSPO and the autophagy machinery via a guanine tag, inducing K63-ubiquitination independent of depolarization.

Comparative Performance: AUTAC4 vs. CCCP[1][2][3]

The following table contrasts the expected readout for AUTAC4 against the classical positive control, CCCP. Use this to set your experimental windows.

FeatureAUTAC4 (Targeted Degrader)CCCP (Depolarizer)
Primary Trigger TSPO binding + Guanine tagging

collapse (Protonophore)
Kinetics (Peak) Slow: 24 – 72 hoursFast: 4 – 12 hours
Membrane Potential Maintained (or restored in disease models)Lost (Immediate depolarization)
ROS Generation Low / PhysiologicalHigh (Cytotoxic)
Ubiquitin Linkage Predominantly K63-linked Predominantly K48 & K63 (Parkin-mediated)
Cell Viability High (Cytoprotective)Low (Apoptotic if prolonged)

Protocol 1: Biochemical Validation (Western Blotting)

Objective: Prove cargo clearance and autophagic flux. Expert Insight: You must assess proteins from all mitochondrial compartments to prove whole-organelle degradation, not just OMM stripping.

Reagents
  • Treatment: AUTAC4 (10 µM) for 48h.

  • Flux Inhibitor: Bafilomycin A1 (BafA1, 100 nM) added during the last 4 hours.

  • Lysis: RIPA buffer with protease/phosphatase inhibitors and deubiquitinase inhibitors (e.g., PR-619) to preserve K63 chains.

Target Markers
  • OMM (Outer Membrane): TOMM20 (Should decrease).

  • IMM (Inner Membrane): TIM23 or COXIV (Should decrease).

  • Matrix: HSP60 or PDH (Should decrease).

    • Note: If TOMM20 decreases but HSP60 remains, you are seeing proteasomal stripping of the OMM, not mitophagy.

  • Autophagy Machinery: LC3B (Check LC3-II conversion).

  • Loading Control: GAPDH or Actin (Must remain stable).

The "Flux" Check

You must run conditions +/- BafA1.

  • AUTAC4 alone: Lower mitochondrial markers than control.

  • AUTAC4 + BafA1: Mitochondrial markers should accumulate (higher than AUTAC4 alone) because the lysosome is blocked. If markers do not accumulate with BafA1, the loss is due to translation inhibition, not autophagy.

Protocol 2: Imaging Validation (The Gold Standard)

Objective: Confirm delivery of mitochondria to the acidic lysosome. Method: Mito-Keima Ratiometric Imaging.

Biochemistry averages the population; imaging proves the event. We utilize Mito-Keima , a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.

Workflow Diagram

This workflow ensures rigorous exclusion of false positives.

Validation_Workflow Start Start: HeLa/Fibroblasts Expressing Mito-Keima Treat Treat: AUTAC4 (10µM) Time: 48-72h Start->Treat Image Live Cell Imaging (Confocal) Treat->Image Excitation Dual Excitation Analysis Image->Excitation Neutral Ex 440nm / Em 620nm (Cytosolic pH 7.4) = Normal Mito Excitation->Neutral Acidic Ex 586nm / Em 620nm (Lysosomal pH 4.0) = Mitophagy Excitation->Acidic Quant Calculate Ratio (586nm Area / Total Area) Neutral->Quant Acidic->Quant

Caption: Mito-Keima workflow. A shift from 440nm (neutral) to 586nm (acidic) excitation confirms lysosomal entry.

Step-by-Step
  • Transfection: Stably express mt-Keima or transiently transfect 24h prior.

  • Treatment: Incubate with AUTAC4 (10 µM) for 48–72 hours.

    • Control: DMSO (Vehicle).

    • Positive Control: CCCP (10 µM, 6h) or Oligomycin/Antimycin A.

  • Acquisition:

    • Channel 1 (Normal): Ex 440 nm / Em 620 nm (Green pseudocolor).

    • Channel 2 (Acidic): Ex 586 nm / Em 620 nm (Red pseudocolor).

  • Analysis:

    • Healthy mitochondria appear in Channel 1.

    • Mitochondria undergoing degradation appear in Channel 2.

    • Data Output: Calculate the "Mitophagy Index" (Total signal intensity of Ch2 / Total signal intensity of Ch1).

Troubleshooting & Self-Validation

Problem: No reduction in mitochondrial proteins by Western Blot.

  • Root Cause 1: Timepoint too early. AUTAC4 is slow. Extend to 72h.

  • Root Cause 2: Compensatory Biogenesis. The cell may be making new mitochondria as fast as they are degraded.

  • Solution: Check PGC-1α levels. AUTAC4 often upregulates biogenesis (unlike CCCP). If PGC-1α is high, flux is active even if total levels are stable. Rely on the Flux Assay (+BafA1) or Mito-Keima.

Problem: Toxicity observed.

  • Root Cause: Off-target effects or solvent toxicity.

  • Solution: Verify DMSO concentration is <0.5%. AUTAC4 should be cytoprotective in stress models (e.g., Down Syndrome fibroblasts). If cells are dying, the concentration is likely too high for that specific cell line.

References

  • Takahashi, D., et al. (2019). AUTACs: Cargo-Specific Degraders Using Selective Autophagy.[1][2][3] Molecular Cell, 76(5), 797-810.[1][4][5][2] [Link][2][6]

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. [Link]

  • Takahashi, D., & Arimoto, H. (2020). Targeting selective autophagy by AUTAC degraders. Autophagy, 16(4), 765–766.[4][5] [Link]

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Technical Comparison: AUTAC4 Chemical Knockdown vs. Canonical Genetic Mitophagy Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Divergence

In the study of mitochondrial quality control, the field has historically relied on genetic overexpression (e.g., Parkin, BNIP3) or crude mitochondrial poisons (e.g., CCCP, Oligomycin) to induce mitophagy. While effective for establishing baseline machinery, these methods often lack physiological relevance due to their "all-or-nothing" toxicity or the requirement for massive protein overexpression.[1]

AUTAC4 represents a paradigm shift: a heterobifunctional small molecule that triggers mitophagy via S-guanylation , mimicking the intracellular tagging of pathogens (xenophagy). Unlike PROTACs, which utilize the ubiquitin-proteasome system (UPS), AUTAC4 harnesses the autophagy-lysosome pathway.[1]

Mechanistic Contrast: The "Tag" vs. The "Sensor"

The fundamental difference lies in the initiation signal. Genetic models (specifically PINK1/Parkin) rely on a damage sensor mechanism (loss of


), whereas AUTAC4 utilizes a chemical tag  mechanism that bypasses the requirement for depolarization.
  • Genetic Model (PINK1/Parkin): Requires mitochondrial depolarization (

    
     loss).[1] PINK1 accumulates on the Outer Mitochondrial Membrane (OMM), phosphorylates Ubiquitin (pUb) and Parkin, triggering a feed-forward ubiquitination loop.[2]
    
  • Chemical Model (AUTAC4): Binds Translocator Protein (TSPO) on the OMM.[1][3] The guanine warhead undergoes S-guanylation, recruiting K63-specific E3 ligases (e.g., TRAF6) to generate K63-polyubiquitin chains, directly recruiting p62/SQSTM1.[1]

Diagram 1: Mechanistic Pathway Comparison

Visualization of the signaling divergence between AUTAC4 and Canonical Parkin Mitophagy.

MitophagyPathways cluster_0 Genetic Model (PINK1/Parkin) cluster_1 Chemical Model (AUTAC4) Mito_Damaged Damaged Mitochondria (Loss of Membrane Potential) PINK1 PINK1 Accumulation (OMM) Mito_Damaged->PINK1 Stabilization Parkin Parkin Recruitment (E3 Ligase) PINK1->Parkin Phosphorylation pUb Phospho-Ubiquitin (S65-pUb) PINK1->pUb Phosphorylation Parkin->pUb Amplification Loop p62 p62/SQSTM1 Recruitment pUb->p62 Mito_Intact Mitochondria (Intact or Fragmented) (TSPO Receptor) AUTAC4 AUTAC4 Molecule (Guanine Tag + TSPO Ligand) Mito_Intact->AUTAC4 Binding S_Guanylation S-Guanylation of Target AUTAC4->S_Guanylation Tagging K63_Ub K63-Polyubiquitin Chains S_Guanylation->K63_Ub Recruits E3s (e.g., TRAF6) K63_Ub->p62 Autophagosome Autophagosome Engulfment p62->Autophagosome Lysosome Lysosomal Degradation Autophagosome->Lysosome

Caption: Divergent initiation: Parkin requires depolarization (Red), while AUTAC4 uses S-guanylation (Blue) to converge on p62.[1]

The Benchmark: Performance Matrix

The following data summarizes the operational differences between AUTAC4 and the standard Parkin-overexpression model (induced by CCCP or Oligomycin/Antimycin A).

FeatureAUTAC4 (Chemical Knockdown)Genetic Model (Parkin + CCCP)Scientific Implication
Initiation Trigger Chemical binding to TSPO

Collapse (Depolarization)
AUTAC4 allows study of mitophagy in respiring mitochondria.[1]
Kinetics (Onset) Slower (24–72 hours)Rapid (1–6 hours)AUTAC4 mimics chronic turnover; Parkin mimics acute stress response.[1]
Ubiquitin Linkage K63-linked (predominant)K48, K63, K6, K11 (mixed)K63 is the specific "eat me" signal for autophagy; K48 targets proteasome.[1]
Bioenergetics Restores ATP &

Abolishes ATP &

AUTAC4 is cytoprotective; CCCP is cytotoxic.
Genetic Requirement None (Endogenous TSPO)Transfection (Parkin/PINK1)AUTAC4 works in primary cells/patient fibroblasts without viral transduction.[1]
Selectivity Fragmented/Small MitochondriaGeneralized (Whole Network)AUTAC4 preferentially clears fragmented organelles (quality control).[1]

Key Insight: AUTAC4 is not a replacement for acute mechanistic studies of Parkin translocation. Rather, it is the superior tool for studying therapeutic mitophagy —the clearance of dysfunction without killing the cell.

Experimental Workflow: The Self-Validating Protocol

To objectively benchmark AUTAC4, you cannot rely on static Western Blots (e.g., TOM20 levels) alone, as these do not distinguish between degradation and reduced biogenesis. You must measure flux .

The gold standard protocol uses mt-Keima , a pH-sensitive fluorescent protein that shifts excitation spectra when moved from the mitochondria (pH 8.[1]0) to the lysosome (pH 4.5).

Protocol: Dual-Excitation Ratiometric Flow Cytometry

Reagents:

  • Model: HeLa cells (or patient fibroblasts) expressing mt-Keima (lentiviral transduction recommended).[1]

  • Compound: AUTAC4 (Solubilize in DMSO, stock 10mM). Store at -20°C.

  • Control: CCCP (10 µM) as positive control; DMSO as negative.

Step-by-Step Methodology:

  • Seeding: Plate mt-Keima expressing cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment:

    • Arm A (Basal): DMSO (0.1%).[1]

    • Arm B (AUTAC4): Treat with 10 µM AUTAC4 .[4][5][6] (Note: AUTAC4 kinetics are slow; incubate for 48–72 hours ).

    • Arm C (Positive Control): Treat with 10 µM CCCP for 4 hours prior to harvest (Acute flux).

  • Harvest: Trypsinize cells, wash 1x in PBS, resuspend in FACS buffer (PBS + 2% FBS).

  • Acquisition (Critical):

    • Laser 1 (Mitochondrial): Excitation 405 nm / Emission 620 nm (Cyan/Green).[1]

    • Laser 2 (Lysosomal): Excitation 561 nm / Emission 620 nm (Red).[1]

  • Analysis:

    • Gate for single cells.

    • Create a derived parameter: Ratio (561nm / 405nm) .[1]

    • Cells undergoing mitophagy will shift to a "High Ratio" population.

Diagram 2: Experimental Workflow (mt-Keima Assay)

Logical flow for validating AUTAC4 efficacy using ratiometric analysis.

KeimaWorkflow cluster_inputs Preparation cluster_process Cellular Process cluster_output Data Output Cells mt-Keima Expressing Cells AUTAC4 AUTAC4 (10µM) 48-72h Incubation Cells->AUTAC4 CCCP CCCP (10µM) 4h Control Cells->CCCP Mito Mitochondria (pH 8.0) AUTAC4->Mito CCCP->Mito Lyso Lysosome (pH 4.5) Mito->Lyso Mitophagy Shift Spectral Shift (Ex 405 -> Ex 561) Lyso->Shift Acidification FACS Flow Cytometry (Dual Excitation) Shift->FACS Plot Ratio High Population (% Mitophagy) FACS->Plot

Caption: mt-Keima workflow detects the pH shift of mitochondria entering lysosomes, quantifying AUTAC4 efficacy.

Strategic Recommendations & Troubleshooting

When to use AUTAC4?
  • Disease Modeling: Specifically for Down Syndrome (DS) or aging models where mitochondrial fragmentation is prevalent but membrane potential is partially intact.

  • Drug Screening: When screening for compounds that enhance mitophagy without causing cell death.

  • Primary Cells: When transfection efficiency for Parkin plasmids is too low (e.g., iPSC-derived neurons).[1]

Critical Control Points (Troubleshooting)
  • TSPO Expression: AUTAC4 targets TSPO (PBR). Verify TSPO expression in your cell line. HeLa and fibroblasts are generally high; some lymphoid lines are low.

  • Serum Factors: The guanine tag can be sensitive to degradation by serum enzymes over long incubations (72h). Refresh media containing AUTAC4 every 24 hours for optimal results.

  • Differentiation: AUTAC4 efficacy correlates with mitochondrial fragmentation.[5][6][7] It is less effective in cells with hyper-fused networks unless fission is induced.[1]

References

  • Arimitsu, H., et al. (2019). AUTACs: Cargo-Specific Degraders Using Selective Autophagy. Molecular Cell, 76(5), 797-810.[1][5][6][8] [1]

  • Takahashi, D., et al. (2020). AUTACs: A new modality for targeted protein degradation via the autophagy-lysosome system. Autophagy, 16(4), 765-766.[1][5][6]

  • Narendra, D., et al. (2008). Parkin is recruited selectively to impaired mitochondria and promotes their autophagy.[2][9] Journal of Cell Biology, 183(5), 795-803.[1] [1]

  • Sun, N., et al. (2017). Measuring In Vivo Mitophagy. Molecular Cell, 60(4), 685-696.[1] [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development and cellular biology, the synthesis and application of novel molecules like FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 are routine. This particular compound serves as a critical linker component for AUTAC4, a tool for targeted mitochondrial degradation.[1][][3] However, beyond its innovative application, responsible lifecycle management, including proper disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and best practices for chemical waste management.

Core Principles of Disposal

The foundational principle for disposing of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is to treat it as a hazardous chemical waste.[5] Under no circumstances should this compound or its solutions be disposed of down the drain.[4] Discharge into the sewer system can negatively impact aquatic life and the operational efficacy of wastewater treatment facilities.[4][6]

All chemical waste must be handled in accordance with local, state, and federal regulations.[7] This typically involves collection by a licensed environmental health and safety (EHS) contractor.

Waste Characterization and Segregation

Proper disposal begins with accurate waste identification and segregation to prevent dangerous chemical reactions.[6]

  • Solid Waste: Unused or expired solid FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 should be collected in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing the compound (e.g., in DMSO, PEG300, or saline as suggested by supplier protocols[3]) must be collected in a separate liquid waste container. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[6][8]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, and absorbent pads from a spill, must be disposed of as solid hazardous waste.[4][8]

Waste Type Description Disposal Container
Solid Chemical Waste Pure FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 powder.Labeled, sealed container for solid chemical waste.
Liquid Chemical Waste Solutions containing the compound (e.g., experimental solutions, stock solutions).Labeled, sealed container for non-halogenated organic waste.
Contaminated Labware Gloves, pipette tips, weighing paper, etc.Labeled, sealed container or bag for solid chemical waste.
Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps provide a clear operational plan.

1. Personal Protective Equipment (PPE): Before handling any waste containing FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2, ensure you are wearing the appropriate PPE. This includes:

  • Chemical safety goggles (meeting EN 166 standards)[9]

  • Chemical-resistant gloves (inspect before use)[9]

  • A lab coat or long-sleeved clothing[9]

2. Waste Containerization:

  • Selection: Use only appropriate, chemically compatible containers for waste collection, preferably plastic.[5] Ensure containers have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly labeled with their contents. Include the full chemical name: "FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2" and indicate any solvents present. The container should also be marked with appropriate hazard warnings.[6]

  • Closure: Keep waste containers closed at all times, except when adding waste.[5]

3. Waste Accumulation and Storage:

  • Designated Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10]

  • Segregation: In the SAA, ensure that containers of this compound are segregated from incompatible materials, such as strong oxidizing agents.[8][10]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[6][9]

4. Spill Management: In the event of a spill:

  • Evacuate and ventilate the area.[8]

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).[4]

  • Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[4][8]

  • Decontaminate the spill surface and dispose of all cleaning materials as hazardous waste.[4]

5. Final Disposal:

  • Contact EHS: Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety department or a licensed waste disposal contractor for pickup.[5][10]

  • Documentation: Complete any required waste manifests or tags accurately before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2.

G cluster_start cluster_waste_type Waste Characterization cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_end start Identify Waste Containing FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 solid Solid Compound start->solid Is it solid? liquid Liquid Solution start->liquid Is it liquid? contaminated Contaminated Labware start->contaminated Is it contaminated labware? solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled Liquid Waste Container liquid->liquid_container contaminated_container Place in Labeled Solid Waste Container contaminated->contaminated_container store Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store contaminated_container->store end Contact EHS for Pickup and Disposal store->end

Caption: Decision workflow for the disposal of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2.

This guide provides a comprehensive framework for the safe and compliant disposal of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2. By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the responsible management of chemical waste.

References

  • Immunomart. FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.[Link]

  • Collect and Recycle. Amine Disposal For Businesses.[Link]

  • Organic Syntheses. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride.[Link]

Sources

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